4-Chloro-6-isopropylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENMSRIKRXUOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624521 | |
| Record name | 4-Chloro-6-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954222-10-7 | |
| Record name | 4-Chloro-6-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine: Chemical Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Chloro-6-isopropylpyrimidine. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of targeted therapeutics.
Core Chemical Properties
This compound is a substituted pyrimidine with the molecular formula C₇H₉ClN₂.[1] The presence of a reactive chlorine atom at the 4-position, an isopropyl group at the 6-position, and the electron-deficient nature of the pyrimidine ring bestow upon it a unique chemical profile that is highly valuable in synthetic organic chemistry.
Physicochemical Data
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its key identifiers and known properties.
| Property | Value | Reference |
| IUPAC Name | 4-chloro-6-(propan-2-yl)pyrimidine | |
| CAS Number | 954222-10-7 | |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
Experimental Protocol: A Plausible Two-Step Synthesis
Step 1: Synthesis of 6-isopropylpyrimidin-4-ol
This step involves the condensation of a suitable β-ketoester with formamide.
-
Materials and Reagents:
-
Ethyl 4-methyl-3-oxopentanoate
-
Formamide
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (for neutralization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide in methanol.
-
To this solution, add formamide and stir for 30 minutes at room temperature.
-
Slowly add ethyl 4-methyl-3-oxopentanoate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid to a pH of approximately 7.
-
The precipitated solid, 6-isopropylpyrimidin-4-ol, is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The product is dried under vacuum.
-
Step 2: Chlorination of 6-isopropylpyrimidin-4-ol
The hydroxyl group of the pyrimidin-4-ol is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Materials and Reagents:
-
6-isopropylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a fume hood, place 6-isopropylpyrimidin-4-ol in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to an acid trap.
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated product, this compound, is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Reactivity and Spectroscopic Data
The key reactive site in this compound is the chlorine atom at the 4-position of the pyrimidine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.[2] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules with desired biological activities. Common nucleophiles used in these reactions include amines, alcohols, and thiols.
Spectroscopic Characterization
¹H NMR:
-
A doublet for the methyl protons of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
Singlets for the two aromatic protons on the pyrimidine ring.
¹³C NMR:
-
Signals corresponding to the methyl and methine carbons of the isopropyl group.
-
Signals for the carbon atoms of the pyrimidine ring, with the carbon atom attached to the chlorine atom being significantly deshielded.
Applications in Drug Discovery and Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs. 4-chloro-6-alkylpyrimidines, like the title compound, are particularly valuable intermediates in the synthesis of kinase inhibitors.
The pyrimidine core can effectively mimic the hinge-binding interactions of ATP in the active site of kinases. The reactive 4-chloro position allows for the facile introduction of various amine-containing side chains, enabling the generation of large libraries of compounds for screening against different kinase targets. This approach has been successfully employed in the development of inhibitors for kinases such as Aurora A kinase, which is a target in oncology.
The isopropyl group at the 6-position can influence the compound's lipophilicity and steric profile, which in turn can affect its solubility, cell permeability, and binding affinity to the target protein.
Signaling Pathway Context
Derivatives of 4-chloropyrimidines have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For example, by targeting kinases within the MAPK/ERK pathway, these compounds can potentially block downstream signaling events that lead to cell proliferation and survival.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis route for 4-chloro-6-isopropylpyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and quantitative data to support research and development in medicinal chemistry.
Introduction
This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. The pyrimidine core is a prevalent scaffold in numerous approved drugs. The chlorine atom at the 4-position acts as a key reactive site, readily undergoing nucleophilic substitution, which is crucial for introducing diverse functional groups. The isopropyl group at the 6-position influences the compound's lipophilicity and steric profile, which can impact its biological interactions. The efficient and scalable synthesis of this intermediate is, therefore, of significant interest.
Synthetic Pathway
The most common and practical synthesis of this compound is a two-step process. The general strategy involves the initial construction of the pyrimidine ring to form a hydroxypyrimidine precursor, followed by a chlorination step to yield the final product.
-
Step 1: Condensation to form 6-isopropylpyrimidin-4-ol. This step involves the cyclization of a β-ketoester, such as ethyl 4-methyl-3-oxopentanoate, with a source of the N-C-N fragment, typically formamide or formamidine. This base-catalyzed condensation reaction builds the core pyrimidine ring structure.
-
Step 2: Chlorination of 6-isopropylpyrimidin-4-ol. The hydroxyl group of the pyrimidinol intermediate is converted to a chloro group using a standard chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Below is a diagram illustrating the overall synthetic pathway.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.
Step 1: Synthesis of 6-isopropylpyrimidin-4-ol
This procedure is based on the well-established pyrimidine synthesis from β-ketoesters and formamide.
Materials and Reagents:
-
Ethyl 4-methyl-3-oxopentanoate
-
Formamide
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the sodium ethoxide solution, add formamide (2.0-3.0 equivalents).
-
Add ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78-82 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with hydrochloric acid to a pH of approximately 6-7.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Quantitative Data for Step 1:
| Parameter | Value |
| Reaction Time | 6-8 hours |
| Reaction Temperature | Reflux (78-82 °C) |
| Expected Yield | 60-75% |
| Purity (by HPLC) | >95% after recryst. |
Step 2: Synthesis of this compound
This procedure details the chlorination of the pyrimidinol intermediate using phosphorus oxychloride.
Materials and Reagents:
-
6-isopropylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or Pyridine (optional, as a catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases acidic gases. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Place 6-isopropylpyrimidin-4-ol (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to an acid trap.
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylaniline or pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The solid should gradually dissolve. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Caution: The following step is highly exothermic. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data for Step 2:
| Parameter | Value |
| Reaction Time | 3-5 hours |
| Reaction Temperature | Reflux (105-110 °C) |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Safety Considerations
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
The quenching of the chlorination reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The described two-step synthesis route provides a reliable and efficient method for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for application in drug discovery and development programs. The versatility of the chloro-substituent allows for further chemical modifications, making it an important starting material for the synthesis of a wide range of pyrimidine-based compounds.
References
An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Chloro-6-isopropylpyrimidine, a key intermediate in medicinal chemistry and drug discovery.
Core Physicochemical Properties
Quantitative data for this compound is not extensively available in public literature. The following table summarizes the known and calculated properties. Experimental determination is recommended for precise values.
| Property | Value | Source |
| CAS Number | 954222-10-7 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Not explicitly reported; likely a solid or oil. | |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available. | |
| Density | No experimental data available. | |
| Solubility | No quantitative data available. Expected to be soluble in organic solvents like chlorinated solvents, with limited solubility in water. | |
| pKa | No experimental data available. |
Synthesis of this compound
The synthesis of this compound can be achieved via the chlorination of its corresponding hydroxyl precursor, 6-isopropylpyrimidin-4-ol. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃).[2][3][4][5][6]
Experimental Protocol: Chlorination of 6-isopropylpyrimidin-4-ol
This protocol is a general procedure for the chlorination of hydroxypyrimidines and can be adapted for the synthesis of this compound.[2][3][4][5][6]
Materials:
-
6-isopropylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Inert solvent (e.g., toluene, optional)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-isopropylpyrimidin-4-ol and phosphorus oxychloride (an excess of POCl₃ is often used, though protocols with equimolar amounts in the presence of a base exist).[2][3][4][5][6] An inert solvent and a base like pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by techniques such as column chromatography or distillation.
Synthesis Workflow for this compound.
Experimental Protocols for Physicochemical Characterization
The following are general experimental protocols that can be used to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
Boiling Point Determination
For a liquid sample, the boiling point can be determined by distillation at atmospheric pressure. For small quantities, a micro-boiling point apparatus can be used.
Density Determination
The density of liquid this compound can be determined using a pycnometer. The mass of a known volume of the liquid is measured at a specific temperature.
Solubility Determination
A qualitative assessment of solubility can be performed by adding a small amount of this compound to various solvents (e.g., water, ethanol, dichloromethane, acetone) and observing its miscibility. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.
pKa Determination
The pKa of this compound can be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values. The change in the compound's ionization state with pH is monitored to calculate the pKa.
Workflow for Physicochemical Property Determination.
Safety Information
Safety data sheets (SDS) for this compound and related compounds indicate that it may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[7][8][9] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[7][8][9]
Conclusion
References
- 1. This compound - CAS:954222-10-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-isopropylpyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its application as a versatile building block for the synthesis of more complex bioactive molecules.
Chemical Identity and Properties
This compound is a substituted pyrimidine featuring a reactive chlorine atom at the 4-position and an isopropyl group at the 6-position. The electron-withdrawing nature of the pyrimidine ring, coupled with the chloro-substituent, renders the 4-position highly susceptible to nucleophilic aromatic substitution, making it a valuable synthon for introducing the pyrimidine scaffold into target molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 954222-10-7 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | 4-chloro-6-(propan-2-yl)pyrimidine |
| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid |
| Solubility | Soluble in chlorinated solvents, ethers, and other common organic solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the initial condensation to form the pyrimidine ring, followed by chlorination of the resulting hydroxypyrimidine intermediate.
Experimental Protocol
Step 1: Synthesis of 6-isopropylpyrimidin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, sodium metal (1.0 equivalent) is carefully dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Amidine Formation: Formamidine hydrochloride (1.0 equivalent) is added to the sodium ethoxide solution, and the mixture is stirred for 30 minutes at room temperature.
-
Condensation: Ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) is added dropwise to the reaction mixture.
-
Reflux: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., 2M HCl) to a pH of ~6-7, leading to the precipitation of the product.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 6-isopropylpyrimidin-4-ol.
Step 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, 6-isopropylpyrimidin-4-ol (1.0 equivalent) is added.
-
Chlorination: Phosphorus oxychloride (POCl₃, 5-10 equivalents) is carefully added to the flask in a well-ventilated fume hood. A catalytic amount of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.
-
Reflux: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained for 3-5 hours, during which the solid starting material should dissolve. The reaction should be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. Caution: This procedure is highly exothermic and releases HCl gas.
-
Neutralization and Extraction: The acidic aqueous solution is carefully neutralized with a saturated sodium bicarbonate solution to a pH of ~7-8. The aqueous layer is then extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Applications in Drug Development
The primary utility of this compound in drug discovery lies in its role as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
This reactivity is pivotal in the synthesis of various classes of therapeutic agents. For instance, substituted pyrimidines are core components of many kinase inhibitors, antiviral agents, and antifungal compounds. The isopropyl group can also play a significant role in modulating the lipophilicity and steric profile of the final compound, which can influence its pharmacokinetic and pharmacodynamic properties.
General Reaction Scheme: Nucleophilic Aromatic Substitution
The general workflow for utilizing this compound as a building block involves its reaction with a nucleophile, often in the presence of a base, to yield the 4-substituted pyrimidine derivative.
Caption: General SNAr reaction of this compound.
This versatile reaction allows for the systematic modification of the pyrimidine core, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery programs. By varying the nucleophile, researchers can fine-tune the biological activity and physicochemical properties of the resulting compounds to optimize for potency, selectivity, and drug-like characteristics.
An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular structure, physicochemical properties, and synthesis of 4-Chloro-6-isopropylpyrimidine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, owing to its reactive chlorine atom that facilitates further molecular elaboration. All quantitative data is summarized for clarity, and a detailed experimental protocol for a representative synthesis is provided.
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position and an isopropyl group at the 6-position.
| Identifier | Value |
| IUPAC Name | 4-chloro-6-(propan-2-yl)pyrimidine |
| CAS Number | 954222-10-7[1][2] |
| Molecular Formula | C₇H₉ClN₂[1][2] |
| Molecular Weight | 156.61 g/mol [2] |
| Canonical SMILES | CC(C)C1=CC(=NC=N1)Cl |
| InChI Key | NENMSRIKRXUOPS-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
Physical Properties
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Appearance | Data not available |
| Solubility | Data not available |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Mass Spectrometry (MS) | Data not available |
| Infrared (IR) Spectroscopy | Data not available |
Synthesis
The most common and direct synthetic route to this compound is the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-6-isopropylpyrimidine. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
General Experimental Protocol: Chlorination of 4-hydroxy-6-isopropylpyrimidine
This protocol is a generalized procedure based on the known reactivity of hydroxypyrimidines. Optimization of reaction time, temperature, and purification methods may be required for this specific substrate.
Materials:
-
4-hydroxy-6-isopropylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable organic base
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a stirred suspension of 4-hydroxy-6-isopropylpyrimidine in an anhydrous solvent, add N,N-Diisopropylethylamine (1.0 - 1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 2.0 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (the specific temperature and time will depend on the solvent and substrate reactivity, typically ranging from 80-110 °C for several hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development
Halogenated pyrimidines, such as this compound, are versatile intermediates in the synthesis of a wide range of biologically active molecules. The chlorine atom serves as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., amines, ethers, thioethers) at the C4 position. This reactivity is fundamental in the construction of libraries of compounds for screening in drug discovery programs targeting kinases, proteases, and other enzymes. The isopropyl group can contribute to the lipophilicity and steric profile of the final molecule, influencing its binding affinity and pharmacokinetic properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationship of Key Information
The following diagram illustrates the central role of this compound as a chemical entity defined by its structure and properties, synthesized from a precursor, and utilized in further chemical applications.
Caption: Key attributes of this compound.
References
4-Chloro-6-isopropylpyrimidine IUPAC name
An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of this compound, a key heterocyclic intermediate in medicinal chemistry. The document outlines its chemical properties, a representative synthesis protocol, and its primary application as a versatile scaffold for the development of novel therapeutic agents.
Chemical Identity and Properties
The formal IUPAC name for the compound is This compound . It is a substituted pyrimidine featuring a reactive chlorine atom at the C4 position, which is the primary site for chemical modification.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 954222-10-7 | |
| Molecular Formula | C₇H₉ClN₂ | |
| Molecular Weight | 156.61 g/mol | |
| InChI Key | NENMSRIKRXUOPS-UHFFFAOYSA-N | |
| Appearance | Off-white to pale yellow solid (Typical) | |
| Solubility | Soluble in common organic solvents (e.g., chlorinated solvents, methanol, ethanol) |
Synthesis of this compound
The synthesis of this compound is generally achieved via a robust two-step process. This pathway involves the initial formation of a pyrimidinol (or hydroxypyrimidine) ring system, followed by a chlorination reaction to yield the target compound. The following protocols are representative of standard procedures for this class of molecules, adapted from methodologies for closely related analogues.
Experimental Protocols
Step 1: Synthesis of 6-isopropylpyrimidin-4-ol (Precursor)
This step involves the condensation of a suitable β-ketoester with an amidine source to form the pyrimidine ring.
-
Reaction Scheme: The pyrimidine ring is formed by the condensation of ethyl 4-methyl-3-oxopentanoate (an isopropyl-containing β-ketoester) with formamidine.
-
Materials and Reagents:
-
Ethyl 4-methyl-3-oxopentanoate
-
Formamidine acetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Glacial acetic acid or dilute HCl for neutralization
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol within a round-bottom flask equipped with a reflux condenser.
-
Add formamidine acetate (1.0 eq) to the sodium ethoxide solution and stir for 20-30 minutes at room temperature.
-
Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and neutralize carefully with an acid (e.g., acetic acid) to a pH of ~7.
-
The resulting precipitate (6-isopropylpyrimidin-4-ol) is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Step 2: Chlorination of 6-isopropylpyrimidin-4-ol
The hydroxyl group of the pyrimidinol intermediate is converted to a chloro group using a standard chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is common for preparing chloropyrimidines from their hydroxyl precursors.[1][2]
-
Reaction Scheme: The hydroxyl group at the C4 position of 6-isopropylpyrimidin-4-ol is substituted with a chlorine atom using POCl₃.
-
Materials and Reagents:
-
Procedure:
-
In a well-ventilated fume hood, suspend 6-isopropylpyrimidin-4-ol (1.0 eq) in a suitable solvent like toluene in a flask equipped with a reflux condenser and a gas outlet connected to an acidic gas trap.[2]
-
Add a hindered amine base like DIPEA (1.1 eq) to the suspension.[2]
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise to the mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. (Caution: The following step is highly exothermic and releases HCl gas).
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
-
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug development stems from the reactivity of its C4-chloro substituent. The pyrimidine ring is an electron-deficient aromatic system, which makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions .[4]
This reactivity allows for the facile introduction of a wide variety of nucleophiles—including amines, alcohols, and thiols—to build more complex molecular architectures.[4] The isopropyl group at the C6 position serves to increase the lipophilicity and steric profile of the molecule, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[4]
As a result, this compound is not typically a final drug product but rather a crucial building block or intermediate . It serves as a versatile starting point for synthesizing libraries of substituted pyrimidines, which are a core structural motif in many FDA-approved drugs, particularly kinase inhibitors and other targeted therapies.
Visualized Workflows and Relationships
The following diagrams illustrate the key processes and logical relationships described in this guide.
Caption: General two-step synthesis workflow for this compound.
Caption: Role as an intermediate in developing diverse bioactive compounds.
References
A Technical Guide to the Solubility of 4-Chloro-6-isopropylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-6-isopropylpyrimidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility, a template for data presentation, and a discussion on the expected solubility characteristics based on related compounds.
Introduction
This compound is a substituted pyrimidine with significant potential in the development of novel therapeutic agents. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding and accurately measuring its solubility is therefore paramount for process optimization and achieving desired product attributes.
Predicted Solubility Profile
Based on the solubility of structurally similar compounds, such as 4-chloropyrimidine which is reported to be slightly soluble in dichloromethane and chloroform, it is anticipated that this compound will exhibit solubility in a range of common organic solvents.[1][2] The presence of the isopropyl group is expected to enhance its lipophilicity compared to unsubstituted chloropyrimidine, potentially increasing its solubility in non-polar organic solvents.
Experimental Protocol for Determining Thermodynamic Solubility
The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.[3][4][5] This method is reliable and provides the true solubility of a compound at a specific temperature.
Materials
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.) of analytical grade
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus with inert filters (e.g., PTFE, 0.22 µm)
-
Pipettes and other standard laboratory glassware
-
Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through an inert filter to remove any undissolved solid particles.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the filtrate using a validated analytical method.
-
Gravimetric Method: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solute is determined.[3]
-
Spectroscopic Method (UV-Vis): The absorbance of the filtrate (appropriately diluted if necessary) is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a pre-established calibration curve.[3]
-
Chromatographic Method (HPLC): The filtrate is analyzed by HPLC, and the concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.[6]
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Data Presentation
As no specific quantitative data for the solubility of this compound was found in the reviewed literature, the following table serves as a template for researchers to record their experimental findings.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Dichloromethane | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetonitrile | 25 | |||
| Tetrahydrofuran | 25 | |||
| Toluene | 25 | |||
| User-defined |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
- 1. 17180-93-7 CAS MSDS (4-Chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-Chloropyrimidine CAS#: 17180-93-7 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
The Modern Chemist's Guide to a Privileged Scaffold: An In-depth Technical Profile of 4-Chloro-6-isopropylpyrimidine
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this versatile class of heterocycles, 4-chloro-6-isopropylpyrimidine has emerged as a particularly valuable building block. Its strategic placement of a reactive chlorine atom and a lipophilic isopropyl group allows for diverse and targeted chemical modifications. This guide provides a comprehensive technical overview of the reactivity profile of this compound, offering insights into its synthesis, electronic properties, and key transformations. Detailed protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are presented, equipping researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this powerful intermediate in the synthesis of novel bioactive molecules.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyrimidine that serves as a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the realm of kinase inhibitors.[1][2] The pyrimidine scaffold's ability to mimic endogenous nucleobases facilitates its interaction with numerous biological targets. The chloro-substituent at the 4-position acts as a versatile handle for introducing diverse functionalities, while the isopropyl group at the 6-position can influence the molecule's lipophilicity, solubility, and steric interactions within a biological target's binding site.[3]
This guide will delve into the fundamental aspects of this compound's reactivity, providing a framework for its strategic application in complex molecule synthesis.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound proceeds through the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-6-isopropylpyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base.[4][5]
Synthesis of 4-Hydroxy-6-isopropylpyrimidine
The precursor, 4-hydroxy-6-isopropylpyrimidine, can be synthesized via the condensation of isobutyramidine with a suitable three-carbon building block like methyl acetoacetate. The reaction is typically carried out in a non-aqueous medium to drive the reaction to completion by removing water as it is formed.[6]
Chlorination of 4-Hydroxy-6-isopropylpyrimidine
The conversion of the hydroxyl group to a chloro group is a critical step. The use of excess POCl₃ is a long-standing method for this transformation.[5] However, for larger scale synthesis, more environmentally benign and economical methods using equimolar amounts of POCl₃ have been developed.[4]
Protocol: Chlorination of 4-Hydroxy-6-isopropylpyrimidine
Materials:
-
4-Hydroxy-6-isopropylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (or another suitable organic base)
-
Inert solvent (e.g., toluene, optional)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution or suspension of 4-hydroxy-6-isopropylpyrimidine in an inert solvent (if used), add phosphorus oxychloride (1-3 equivalents) at room temperature.
-
Add pyridine (1 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by flash column chromatography or distillation.
Reactivity Profile: Understanding the Core Principles
The reactivity of this compound is governed by the electronic and steric effects of its substituents and the inherent electron-deficient nature of the pyrimidine ring.
Electronic Effects
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, rendering the carbon atoms, particularly at the 2, 4, and 6 positions, electron-deficient.[7] This makes the ring susceptible to nucleophilic attack. The chlorine atom at the 4-position is an excellent leaving group, further activating this position for nucleophilic aromatic substitution (SNAr).
Steric Effects
The isopropyl group at the 6-position exerts a moderate steric influence. While it can modulate the binding of the molecule to a biological target, it generally does not significantly hinder reactions at the adjacent 4-position. However, for very bulky nucleophiles or in certain cross-coupling reactions, the steric bulk of the isopropyl group may need to be considered when optimizing reaction conditions.[8]
Key Reactions and Methodologies
The versatile reactivity of this compound makes it a valuable substrate for a variety of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes the 4-chloro substituent highly susceptible to displacement by a wide range of nucleophiles.[3] This is one of the most common and powerful methods for functionalizing this scaffold.
The reaction with primary and secondary amines is a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains that can interact with biological targets.[9] These reactions can often be performed under thermal conditions, sometimes with the addition of a non-nucleophilic base to quench the HCl generated.
Generalized Protocol: Nucleophilic Aromatic Substitution with Amines
Materials:
-
This compound
-
Amine (primary or secondary)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., ethanol, isopropanol, DMF)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the amine (1.1-1.5 equivalents) and the non-nucleophilic base (1.2-2.0 equivalents).
-
Heat the reaction mixture to a temperature between 80 °C and reflux, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Alcohols and thiols can also displace the 4-chloro group to form the corresponding ethers and thioethers.[3] These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various organoboron reagents.[10][11] This reaction is instrumental in creating biaryl and heteroaryl-aryl structures commonly found in pharmaceuticals.
Generalized Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a degassed mixture of this compound, the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents) in the solvent system, add the palladium catalyst (and ligand if used).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
For less reactive amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[12][13][14] This reaction utilizes a palladium catalyst and a suitable phosphine ligand.
Generalized Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, combine the palladium catalyst, ligand, and base in the anhydrous solvent.
-
Add this compound and the amine.
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the desired product by column chromatography.
The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynylpyrimidines.[15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Generalized Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound and the terminal alkyne (1.1-1.5 equivalents) in the solvent, add the palladium catalyst and CuI.
-
Add the amine base and stir the reaction at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Data Presentation
Table 1: Summary of Key Reactions and Typical Conditions
| Reaction Type | Reagents | Catalyst/Base | Solvent | Temperature (°C) |
| Nucleophilic Substitution (Amination) | Amine | Et₃N or DIEA | Ethanol or DMF | 80 - Reflux |
| Suzuki-Miyaura Coupling | Boronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/Water | 80 - 110 |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/XPhos / NaOtBu | Toluene | 80 - 120 |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI / Et₃N | THF | Room Temp - 60 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 7. scialert.net [scialert.net]
- 8. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for 4-Chloro-6-isopropylpyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and scalable synthesis.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The initial step involves the construction of the pyrimidine core to form 6-isopropylpyrimidin-4-ol, which is subsequently chlorinated to yield the final product. This strategy utilizes readily available starting materials and follows robust reaction pathways suitable for laboratory and potential scale-up operations.
Navigating the Synthesis and Handling of 4-Chloro-6-isopropylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known hazards and essential safety precautions for 4-Chloro-6-isopropylpyrimidine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide compiles and extrapolates crucial safety information from closely related chlorinated pyrimidine analogs. It is imperative for all personnel to treat this compound with the high degree of caution appropriate for a potentially hazardous chemical. This guide also outlines a plausible synthetic route and key chemical reactions, supported by detailed experimental protocols and logical diagrams to ensure safe and efficient handling in a laboratory setting.
Hazard Identification and Classification
Potential GHS Hazard Classifications (based on analogs):
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 |
Hazard Statements (Potential):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
A comprehensive list of precautionary statements is provided in the Safety Precautions section.
Physical and Chemical Properties
Quantitative data for this compound is not widely published. The following table includes data for a structurally similar compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to provide an estimation of its properties.[3]
| Property | Value (for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) |
| Melting/Freezing Point | 182-184°C |
| Boiling Point/Range | 325.9°C at 760 mmHg |
| Flash Point | 180.7°C |
Safety Precautions and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated chemical fume hood.[4]
-
Ensure easy access to an eyewash station and safety shower.[3]
Personal Protective Equipment (PPE): [5]
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting. A face shield should be worn over goggles for maximum protection.[6] |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Change gloves immediately if contaminated.[6] |
| Impervious Lab Coat | A long-sleeved, impermeable lab coat that closes in the front should be worn.[5] | |
| Full-Length Pants & Closed-Toe Shoes | Legs and feet must be fully covered. | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with an organic vapor cartridge is recommended, especially if working outside a fume hood or if aerosolization is possible.[4] |
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust or vapors.[7]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2][4]
Experimental Protocols
The following protocols are provided for the synthesis and reaction of this compound. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.
Plausible Synthesis of this compound
This two-step protocol outlines a potential synthesis route starting from the formation of the pyrimidine ring followed by chlorination.
Step 1: Synthesis of 6-isopropylpyrimidin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Addition of Reagents: To the sodium ethoxide solution, add formamidine acetate (1.0 eq) and stir the mixture for 30 minutes at room temperature.
-
Condensation: Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with an appropriate acid. The precipitated product, 6-isopropylpyrimidin-4-ol, is collected by vacuum filtration, washed with water, and dried.
Step 2: Chlorination of 6-isopropylpyrimidin-4-ol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, place the dried 6-isopropylpyrimidin-4-ol (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask in a fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Quenching: Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and will release HCl gas.
-
Extraction and Purification: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization.
General Protocol for Nucleophilic Substitution
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.0-1.2 eq) to the solution. A non-nucleophilic base (e.g., diisopropylethylamine) may be required to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching, extraction, and washing. The crude product is then purified by column chromatography or recrystallization.
Visualizing Workflows and Reactions
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and the key reactivity of this compound.
Caption: Synthesis workflow for this compound.
Caption: Reactivity of this compound.
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[4]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]
Spill and Disposal Procedures
Spill Response:
-
Evacuate personnel to a safe area.[4]
-
Wear appropriate PPE as outlined in Section 3.
-
Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.
This technical guide is intended to provide essential information for the safe handling of this compound. All laboratory personnel must be thoroughly trained on these procedures and have access to the necessary safety equipment before commencing any work with this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the intermediate compound 4-hydroxy-6-isopropylpyrimidine, also known as 6-isopropylpyrimidin-4-ol. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug development. This document details a primary synthetic route, including experimental protocols and quantitative data.
Core Synthesis Pathway
The principal synthesis of 4-hydroxy-6-isopropylpyrimidine is achieved through a cyclocondensation reaction. The key starting materials for this process are methyl 3-amino-4-methyl-2-pentenoate and formamide. The reaction is typically carried out in a high-boiling solvent such as n-butanol and is catalyzed by a strong base like sodium methoxide.
The logical workflow for this synthesis is outlined below:
Caption: Synthetic workflow for 4-hydroxy-6-isopropylpyrimidine.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 4-hydroxy-6-isopropylpyrimidine based on established patent literature.
Synthesis of 6-isopropyl-4-hydroxypyrimidine
-
Materials:
-
Methyl 3-amino-4-methyl-2-pentenoate
-
Formamide
-
Sodium methoxide
-
n-Butanol
-
-
Procedure:
-
To a solution of sodium methoxide in n-butanol, add a solution of methyl 3-amino-4-methyl-2-pentenoate (1.0 eq) and formamide (a suitable excess) dropwise over a period of 1 hour.
-
During the addition, continuously remove the solvent by distillation until the internal temperature of the reaction mixture reaches 110 °C.
-
Maintain the reaction mixture at 110 °C and continue heating for an additional 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be analyzed and purified using High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 4-hydroxy-6-isopropylpyrimidine.
| Parameter | Value |
| Yield | 88.4 mol % |
| Reaction Temperature | 110 °C |
| Reaction Time | 6 hours |
Characterization Data
Signaling Pathways and Applications
Pyrimidine derivatives are fundamental components in a vast array of biologically active molecules, including many therapeutic agents. They are integral to the structure of nucleobases and are found in numerous drugs targeting enzymes and receptors involved in various signaling pathways. The 4-hydroxy-6-isopropylpyrimidine intermediate, due to its specific substitution pattern, can be a precursor for the synthesis of targeted inhibitors in areas such as oncology, virology, and immunology. The isopropyl group can provide beneficial hydrophobic interactions within protein binding pockets, while the hydroxyl group offers a site for further chemical modification to modulate solubility and target engagement.
The diagram below illustrates the potential role of pyrimidine intermediates in the drug discovery pipeline.
Caption: Role of intermediates in drug discovery.
This guide serves as a foundational resource for the synthesis of 4-hydroxy-6-isopropylpyrimidine. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.
An In-Depth Technical Guide to the Chlorination of 4-Hydroxy-6-isopropylpyrimidine using Phosphorus Oxychloride (POCl3)
Introduction: Strategic Importance of Chloropyrimidines
Chlorinated pyrimidines are cornerstone intermediates in the synthesis of a vast array of biologically active molecules. The conversion of a hydroxyl group to a chlorine atom on the pyrimidine ring transforms a poorly reactive position into a versatile handle for nucleophilic substitution. This allows for the introduction of various functional groups, including amines, ethers, and thioethers, which are pivotal in drug discovery and development. Pyrimidine derivatives, for instance, have been successfully developed as antiviral agents, such as the anti-AIDS drug AZT, and as potent herbicides.[1] The subject of this guide, 4-chloro-6-isopropylpyrimidine, serves as a valuable precursor for pharmaceuticals and agrochemicals, making its efficient and safe synthesis a topic of significant interest to process chemists and medicinal chemists alike.
This document provides a comprehensive overview of the chlorination of 4-hydroxy-6-isopropylpyrimidine using phosphorus oxychloride (POCl3). We will delve into the underlying reaction mechanism, compare classical and modern experimental protocols, and underscore the critical safety considerations required when handling these hazardous reagents.
The Substrate: Understanding Keto-Enol Tautomerism
A crucial first step in understanding this reaction is to recognize the true nature of the starting material. While named "4-hydroxypyrimidine," this compound, like many hydroxypyrimidines and pyridines, exists predominantly in its keto tautomeric form: 6-isopropylpyrimidin-4(3H)-one . Crystallographic studies of similar structures confirm this enol-to-keto tautomerism, where the keto form is the more stable and therefore the primary species present in the reaction.[1]
This distinction is not merely academic; it dictates the reaction mechanism. The chlorination does not proceed via a simple substitution of a phenolic hydroxyl group but rather through the activation of a cyclic amide (a lactam).
Reaction Mechanism: The Role of Phosphorus Oxychloride
The conversion of the pyrimidinone to the chloropyrimidine is a multi-step process initiated by the powerful electrophilicity of the phosphorus atom in POCl3. Phosphorus oxychloride is a highly effective reagent for these transformations due to the inherent affinity of phosphorus for oxygen.[2]
The generally accepted mechanism proceeds as follows:
-
Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the 6-isopropylpyrimidin-4(3H)-one attacks the electrophilic phosphorus atom of POCl3.
-
Formation of a Phosphate Ester Intermediate: This nucleophilic attack results in the displacement of a chloride ion and the formation of a key intermediate, a pyrimidinyl dichlorophosphate ester. This intermediate is highly activated towards subsequent nucleophilic attack.
-
Nucleophilic Attack by Chloride: A chloride ion (either from the initial displacement or from the POCl3 medium) acts as a nucleophile, attacking the now highly electrophilic C4 carbon of the pyrimidine ring.
-
Elimination and Aromatization: The attack leads to the collapse of the intermediate, eliminating a dichlorophosphate moiety as a stable leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product, this compound.
In many protocols, a tertiary amine base like pyridine or N,N-diethylaniline is added.[3][4][5] The base serves two primary functions: it scavenges the HCl generated during the reaction, preventing potential side reactions, and it can act as a nucleophilic catalyst to further activate the POCl3.
Below is a diagram illustrating the core mechanistic pathway.
Caption: Core mechanism for the chlorination of a pyrimidinone using POCl3.
Experimental Protocols: A Comparative Analysis
The chlorination of hydroxypyrimidines is a procedure that has been performed for over a century.[3][4] While the fundamental chemistry remains the same, the methodologies have evolved to address safety, environmental, and scalability concerns.
Protocol 1: The Classic Reflux Method
This traditional approach utilizes an excess of phosphorus oxychloride, which serves as both the chlorinating agent and the reaction solvent.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 4-hydroxy-6-isopropylpyrimidine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N2 or Ar), cautiously add an excess of phosphorus oxychloride (5-10 eq). If a base is used, N,N-diethylaniline (1.1 eq) is often added.[5]
-
Reaction: Heat the mixture to reflux (approx. 106 °C) for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
POCl3 Removal: After cooling to room temperature, carefully remove the excess POCl3 under reduced pressure using a rotary evaporator equipped with a base trap.
-
Quenching: (EXTREME CAUTION) Slowly and carefully pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and water. This is a highly exothermic and hazardous step.
-
Work-up: Neutralize the acidic aqueous solution with a saturated base solution (e.g., Na2CO3 or NaHCO3) to a pH of 8-9.[3][6]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by distillation or column chromatography.
Protocol 2: Modern Solvent-Free, High-Temperature Method
Driven by green chemistry principles and the need for safer, more scalable processes, a solvent-free method using equimolar reagents has been developed.[3][7][8] This procedure minimizes waste and avoids the hazards of handling large excesses of POCl3.
Step-by-Step Methodology:
-
Setup: To a Teflon-lined stainless steel sealed reactor, add 4-hydroxy-6-isopropylpyrimidine (1.0 eq), phosphorus oxychloride (1.0-1.1 eq per hydroxyl group), and pyridine (1.0 eq).[3][7]
-
Reaction: Seal the reactor securely and heat the mixture to 140-160 °C for 2-4 hours.[3][4] The sealed vessel allows the reaction to proceed efficiently at a higher temperature without loss of the volatile reagent.
-
Cooling: Allow the reactor to cool completely to room temperature before carefully opening it in a well-ventilated fume hood.
-
Quenching: Cautiously quench the reaction mixture by adding it to cold water (~0 °C).[3]
-
Work-up: Adjust the pH of the solution to 8-9 with a saturated Na2CO3 solution.
-
Isolation: If the product precipitates as a solid, it can be isolated by filtration.[8] Otherwise, extract with an appropriate organic solvent.
-
Purification: The resulting product is often of high purity, but can be further purified by recrystallization or distillation if necessary.
General Experimental Workflow
Caption: A generalized workflow for the chlorination and subsequent work-up.
Quantitative Data Summary
| Parameter | Protocol 1: Classic Reflux | Protocol 2: Solvent-Free |
| POCl3 Stoichiometry | 5-10 equivalents (serves as solvent) | 1.0-1.1 equivalents |
| Base | Optional (e.g., N,N-diethylaniline) | Required (e.g., pyridine, 1.0 eq) |
| Solvent | POCl3 | None |
| Temperature | ~106 °C (Reflux) | 140-160 °C |
| Apparatus | Glassware with reflux condenser | Teflon-lined steel pressure reactor |
| Typical Yields | Variable, often good | High (>80-90%)[4] |
| Pros | Simple setup for small scale | High efficiency, low waste, safer for scale-up |
| Cons | Large excess of hazardous reagent, significant waste, dangerous quench | Requires specialized pressure equipment |
Critical Safety & Handling Procedures
Phosphorus oxychloride is a dangerously reactive and corrosive chemical.[9] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a full face shield, chemical splash goggles, permeation-resistant gloves (e.g., butyl rubber), and a lab coat.[10][11] Work should be conducted in a certified chemical fume hood.[10] A NIOSH-approved respirator may be required depending on the scale and setup.[9]
-
Engineering Controls: Ensure that a safety shower and eyewash station are immediately accessible.[12] All operations must be performed in a well-ventilated chemical fume hood.
-
Reactivity Hazards: POCl3 reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[12] This reaction is highly exothermic and can cause dangerous pressure buildup. It is also incompatible with strong bases, alcohols, and metals.[10][12]
-
Quenching Protocol: This is the most hazardous step. The reaction mixture must be fully cooled before quenching. The quench should be performed by slowly adding the reaction mixture to a large excess of crushed ice with vigorous stirring. Never add water to the reaction mixture.[13] An alternative, safer quenching method involves slowly adding an alcohol like ethanol or methanol to the cooled reaction, which produces less exothermic byproducts.[14]
-
Health Hazards: POCl3 is highly corrosive to the skin, eyes, and respiratory tract, causing severe burns upon contact.[9] Inhalation can lead to delayed pulmonary edema and can be fatal.[9][10] Immediate medical attention is required for any exposure.[10][15]
Troubleshooting and Field Insights
-
Reaction Stalls or is Incomplete: This is often due to moisture in the starting materials or glassware, which rapidly decomposes the POCl3. Ensure all materials are rigorously dried before use.
-
Starting Material Reappears After Work-up: The chlorinated pyrimidine product can be susceptible to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures during work-up.[13] Ensure the quenching and neutralization steps are performed quickly and at low temperatures.
-
Formation of Dark-Colored Byproducts: Overheating or extended reaction times can lead to polymerization or decomposition, particularly with the classic reflux method. The solvent-free method often gives cleaner reactions due to better temperature control and shorter reaction times.
Conclusion
The chlorination of 4-hydroxy-6-isopropylpyrimidine is a robust and essential transformation for accessing valuable chemical intermediates. While the classic method using excess POCl3 is effective, modern solvent-free protocols offer significant advantages in terms of safety, efficiency, and environmental impact, making them the preferred choice for large-scale synthesis.[7][8] A thorough understanding of the underlying keto-enol tautomerism and reaction mechanism, combined with an unwavering commitment to rigorous safety protocols—especially during the quenching step—is paramount for the successful and safe execution of this powerful chemical reaction.
References
- 1. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lanxess.com [lanxess.com]
- 10. fishersci.com [fishersci.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 15. lobachemie.com [lobachemie.com]
Methodological & Application
Application Notes and Protocols: 4-Chloro-6-isopropylpyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-isopropylpyrimidine is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role in the synthesis of high-profile pharmaceuticals. Its pyrimidine core is a common scaffold in a multitude of biologically active compounds. The presence of a reactive chlorine atom at the 4-position allows for versatile functionalization through various chemical reactions, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The isopropyl group at the 6-position contributes to the lipophilicity and steric profile of the resulting molecules, which can significantly influence their pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, with a focus on its application as a precursor to the pyrimidine core of Rosuvastatin. Furthermore, it explores its potential in the development of kinase inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.
Key Applications
Synthesis of the Rosuvastatin Pyrimidine Core
This compound is a crucial starting material for the synthesis of the central pyrimidine heterocycle of Rosuvastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[1][2] The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce the 4-fluorophenyl group at the C4 position of the pyrimidine ring.
Signaling Pathway:
Rosuvastatin functions by inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By blocking this enzyme, Rosuvastatin effectively reduces the production of cholesterol in the liver.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-6-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-6-isopropylpyrimidine. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyrimidines with significant potential in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1][2][3][4] This document outlines detailed experimental protocols for the substitution of the C4-chloro group with amine, alcohol, and thiol nucleophiles, supported by quantitative data from analogous systems and safety precautions.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5][6][7] The presence of a chlorine atom on the electron-deficient pyrimidine ring of this compound makes it highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of a wide array of functional groups at the C4 position, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The isopropyl group at the C6 position can provide beneficial steric and lipophilic properties, influencing the binding of the final compounds to their biological targets.[8]
Reaction Mechanism and General Considerations
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]
- Nu-
This compound Nucleophile
>]; "Intermediate" [label=<
Meisenheimer Complex(Resonance Stabilized)
>]; "Product" [label=<
- Cl-
4-Substituted-6-isopropylpyrimidine Chloride
>];
} } caption: "General Mechanism of Nucleophilic Aromatic Substitution."
General Considerations:
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used to facilitate the reaction.[10] In some cases, greener solvents like polyethylene glycol (PEG-400) can be highly effective, especially for amination reactions.[11]
-
Bases: A base is often required to neutralize the HCl generated during the reaction, particularly when using amine nucleophiles. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and sodium hydride (NaH) for alcohol and thiol nucleophiles.[12]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (80-120 °C), depending on the nucleophilicity of the attacking species and the reactivity of the substrate.[11][13]
-
Inert Atmosphere: For reactions sensitive to moisture and air, particularly those involving strong bases like NaH, it is crucial to maintain an inert atmosphere using nitrogen or argon.[9]
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. The data is compiled from reactions on analogous chloropyrimidine systems.
Table 1: Amination Reactions
| Entry | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| 1 | Benzylamine | PEG-400 | - | 120 | 0.1 | 85-95 | [11] |
| 2 | Morpholine | PEG-400 | - | 120 | 0.1 | 92 | [11] |
| 3 | Piperidine | PEG-400 | - | 120 | 0.1 | 87 | [11] |
| 4 | Aniline | 2-Propanol | HCl (cat.) | 80 | 22 | 70-85 | [13] |
| 5 | Di-n-butylamine | PEG-400 | - | 120 | 0.1 | 81 | [11] |
Table 2: Alkoxylation Reactions
| Entry | Alcohol Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| 1 | Methanol | DMSO | NaOH | 80 | 12 | 75-85 | [14] |
| 2 | Ethanol | DMSO | NaOH | 80 | 12 | 75-85 | [14] |
| 3 | Isopropanol | DMSO | NaOH | 80 | 12 | 70-80 | [14] |
| 4 | Phenol | DMF | K₂CO₃ | 100 | 18 | 60-70 | [15] |
Table 3: Thiolation Reactions
| Entry | Thiol Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous System) |
| 1 | Thiophenol | DMF | TEA | 25 | 2 | 80-90 | |
| 2 | Ethanethiol | DMF | NaH | 25 | 4 | 75-85 | |
| 3 | Benzyl Mercaptan | DMF | K₂CO₃ | 50 | 6 | 80-90 |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
Protocol 1: General Procedure for Amination
This protocol is adapted from a greener synthesis method utilizing PEG-400.[11]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (2.0 eq)
-
Polyethylene glycol (PEG-400)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired amine (2.0 eq) in PEG-400 (approximately 0.1 M concentration of the pyrimidine).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 5-10 minutes.[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add DCM and water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Alkoxylation
This protocol is based on the reaction of chloropyridines with alcohols.[14]
Materials:
-
This compound (1.0 eq)
-
Alcohol nucleophile (1.2-1.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH), powdered (1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add powdered NaOH (1.5 eq) and DMSO.
-
Add the desired alcohol (1.2-1.5 eq) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Thiolation
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 eq)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil) for aliphatic thiols
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
For Aryl Thiols: To a solution of this compound (1.0 eq) and the aryl thiol (1.1 eq) in DMF, add triethylamine (1.5 eq) at room temperature.
-
For Aliphatic Thiols: To a suspension of NaH (1.2 eq) in DMF at 0 °C under an inert atmosphere, add the aliphatic thiol (1.1 eq) dropwise. Stir for 20 minutes, then add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at the appropriate temperature (see Table 3) and monitor by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired product.
Applications in Drug Discovery
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with numerous approved drugs targeting a wide range of diseases.[5][6][7] The derivatives of this compound are of particular interest as potential inhibitors of protein kinases.[1][2][4] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[4] The ability to readily diversify the substituent at the C4 position allows for the fine-tuning of the molecule's properties to achieve high potency and selectivity for specific kinase targets.
The synthetic accessibility of these compounds, as outlined in the protocols above, makes this compound an attractive starting material for the rapid generation of compound libraries for high-throughput screening and subsequent lead optimization in drug discovery programs.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. preprints.org [preprints.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for 4-Chloro-6-isopropylpyrimidine: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-isopropylpyrimidine is a key heterocyclic building block, valued in medicinal chemistry and agrochemical synthesis for its versatile reactivity. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring allows for a variety of synthetic transformations, making it an ideal scaffold for the development of novel bioactive molecules. The isopropyl group at the 6-position contributes to the lipophilicity and steric profile of the resulting compounds, which can be crucial for their biological activity and pharmacokinetic properties.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including nucleophilic aromatic substitution (SNA), Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions are fundamental in the synthesis of a wide range of compounds, particularly kinase inhibitors for oncological and inflammatory diseases, as well as potential agrochemicals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 954222-10-7 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | This compound |
Key Synthetic Applications
The reactivity of the C4-chloro substituent is the cornerstone of this compound's utility as a synthetic building block. This position is susceptible to a variety of transformations, allowing for the introduction of diverse functionalities.
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by various nucleophiles. This reaction is a straightforward and widely used method for introducing amino, alkoxy, and thioether functionalities.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF, or DMSO).
-
Addition of Nucleophile: Add the corresponding nucleophile (amine, alcohol, or thiol; 1.1-1.5 eq) to the solution. For less reactive nucleophiles, a base (e.g., K₂CO₃, Et₃N, or DIPEA; 2.0 eq) may be required.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel or recrystallization.
Representative Data for Nucleophilic Aromatic Substitution of Chloropyrimidines:
| Nucleophile | Product | Typical Yield (%) |
| Morpholine | 4-(Morpholin-4-yl)-6-isopropylpyrimidine | 85-95% |
| Sodium Methoxide | 4-Methoxy-6-isopropylpyrimidine | 80-90% |
| Thiophenol | 4-(Phenylthio)-6-isopropylpyrimidine | 75-85% |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.[2]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 0.02-0.05 eq).[2]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).[2]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 2 to 24 hours, monitoring the progress by TLC or LC-MS.[2]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Representative Data for Suzuki-Miyaura Coupling of Chloropyrimidines:
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 75-90% |
| 3-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 70-85% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 80-95% |
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[3] This reaction is particularly useful for synthesizing substituted aminopyrimidines, which are prevalent in many kinase inhibitors.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) in a dry Schlenk flask.
-
Reagent Addition: Add the this compound (1.0 eq), the amine (1.1-1.5 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS; 1.5-2.0 eq).
-
Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or THF) and heat the mixture, typically between 80-110 °C, until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Chloroarenes:
| Amine | Palladium Source | Ligand | Base | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | 80-95% |
| Piperidine | Pd(OAc)₂ | RuPhos | LiHMDS | 75-90% |
| Benzylamine | PdCl₂(dppf) | - | K₂CO₃ | 70-85% |
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynylpyrimidine derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
General Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF).
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 0.02-0.05 eq), the copper(I) co-catalyst (e.g., CuI; 0.05-0.10 eq), and a base (e.g., Et₃N or DIPEA; 2.0-3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C) until completion.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalysts. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
Representative Data for Sonogashira Coupling of Chloroarenes:
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 70-85% |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | DIPEA | 65-80% |
| Trimethylsilylacetylene | Pd(OAc)₂/Xantphos | CuI | Cs₂CO₃ | 75-90% |
Applications in Drug Discovery and Agrochemicals
The derivatives of this compound are of significant interest in the development of new therapeutic agents and crop protection chemicals.
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors. By functionalizing the 4-position of this compound, medicinal chemists can synthesize libraries of compounds for screening against various kinases, such as p38 MAP kinase and Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases.[4][5][6][7]
-
Agrochemicals: Pyrimidine derivatives are also found in a variety of herbicides and fungicides. The structural motifs accessible from this compound can be explored for the development of new agrochemicals with improved efficacy and environmental profiles.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of functionalized pyrimidine derivatives. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide array of substituents makes this compound a powerful tool in the design and synthesis of novel molecules for drug discovery and agrochemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google Patents [patents.google.com]
- 6. US9089574B2 - Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections - Google Patents [patents.google.com]
- 7. US10954237B2 - JAK inhibitors containing a 4-membered heterocyclic amide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-6-isopropylpyrimidine as a versatile building block for the synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established and privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding interactions of ATP within the kinase active site. The presence of a reactive chlorine atom at the 4-position of this compound allows for facile nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of amine-containing fragments to generate libraries of potential kinase inhibitors for screening and lead optimization.[1] The isopropyl group at the 6-position can influence the compound's lipophilicity and steric profile, which can be crucial for modulating potency, selectivity, and pharmacokinetic properties.
Key Applications:
-
Scaffold for Kinase Inhibitor Libraries: The primary application of this compound is as a foundational scaffold for the combinatorial synthesis of kinase inhibitor libraries. The reactivity of the 4-chloro position allows for the systematic introduction of diverse chemical moieties.
-
Targeted Drug Discovery: Derivatives of the 6-isopropylpyrimidine core have the potential to target a range of kinases implicated in oncology and inflammatory diseases, such as Aurora kinases and p38 Mitogen-Activated Protein Kinase (MAPK).[1][2]
-
Structure-Activity Relationship (SAR) Studies: The straightforward derivatization of the 4-position facilitates comprehensive SAR studies to optimize the biological activity and drug-like properties of lead compounds.
Data Presentation: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of selected kinase inhibitors synthesized from analogous chloro-pyrimidine scaffolds. This data serves as a benchmark for the potential efficacy of novel compounds derived from this compound.
| Compound Class | Target Kinase | Representative Inhibitor (Analog) | IC50 (nM) | Therapeutic Area |
| Pyrimidine-based | Aurora A Kinase | Compound 13 (a related analog) | 38.6 ± 7.0 | Oncology |
| Pyrido[2,3-d]pyrimidine | Abl Kinase | 4-iodophenylpyridopyrimidinone | 2.0 | Oncology |
| Diarylpyridinone | p38α MAPK | SB 239063 | 44 | Inflammatory Diseases, Neuroprotection |
| 4-Anilinoquinazoline | EGFR | PD 158780 | 0.08 | Oncology |
Experimental Protocols
Protocol 1: General Synthesis of a Potential 4-Anilino-6-isopropylpyrimidine Kinase Inhibitor via Nucleophilic Aromatic Substitution
This protocol describes a general and robust method for the synthesis of a 4-anilino-6-isopropylpyrimidine derivative, a potential kinase inhibitor, from this compound.
Materials:
-
This compound (1.0 eq)
-
Desired substituted aniline (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
n-Butanol or Isopropanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
LC-MS for reaction monitoring (optional)
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol or isopropanol, add the desired substituted aniline (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C for n-butanol) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-anilino-6-isopropylpyrimidine derivative.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase buffer
-
Substrate peptide
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay detection kit (e.g., luminescence-based)
-
White-walled microplate (e.g., 96-well or 384-well)
-
Plate reader
Procedure:
-
In a white-walled microplate, add the kinase buffer, the recombinant kinase, and the substrate peptide to each well.
-
Add serial dilutions of the synthesized inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent from the kinase assay kit, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-6-isopropylpyrimidine
Introduction: The Strategic Importance of the Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its prevalence in nature as a key component of nucleic acids (cytosine, thymine, and uracil) has made it a privileged heterocycle in the design of therapeutic agents that can effectively interact with biological systems. Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[5] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the pyrimidine ring is of paramount importance to researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in the synthetic chemist's arsenal for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] These reactions offer a highly efficient and selective means to introduce a wide array of substituents onto the pyrimidine core under relatively mild conditions, enabling the rapid generation of diverse compound libraries for biological screening.[8] This guide provides an in-depth technical overview and detailed, field-proven protocols for the palladium-catalyzed cross-coupling of 4-Chloro-6-isopropylpyrimidine, a versatile building block for the synthesis of novel drug candidates.
Understanding the Fundamentals: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C coupling) or amine/alkyne coordination and subsequent steps (for C-N and C-sp coupling), and reductive elimination.[9][10]
The Generalized Catalytic Cycle
dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];
// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R-Pd(II)-X(L_n)\n(Palladium(II) Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(e.g., Suzuki, Stille)\nor\nAmine/Alkyne Coordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R_R [label="R-Pd(II)-R'(L_n)\n(Diorganopalladium(II) Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'\n(Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + R-X"]; OxAdd -> PdII; PdII -> Transmetalation [label=" + R'-M"]; Transmetalation -> PdII_R_R; PdII_R_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } } Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent are critical parameters that significantly influence the efficiency and outcome of the reaction.[11] The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[12] For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step.[13]
Application & Protocols
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, making it a go-to reaction for the synthesis of biaryl and heteroaryl-aryl structures.[10] The reaction's tolerance of a wide range of functional groups and the low toxicity of the boron-containing reagents contribute to its popularity in pharmaceutical synthesis.[11]
Rationale for Protocol Design:
For an electron-deficient substrate like this compound, a highly active catalyst system is necessary to achieve efficient coupling. The use of a bulky, electron-rich phosphine ligand such as XPhos or SPhos is recommended to facilitate the oxidative addition of the aryl chloride to the palladium(0) center. A moderately strong base like potassium phosphate (K₃PO₄) is often effective in promoting the transmetalation step without causing decomposition of the starting materials or products. A polar aprotic solvent system, such as 1,4-dioxane/water, is commonly employed to ensure the solubility of both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[6][9][14]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.2 equiv) | A slight excess of the boronic acid ensures complete consumption of the limiting pyrimidine. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common and effective palladium(0) precursor. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich ligand that promotes the oxidative addition of aryl chlorides. |
| Base | K₃PO₄ (2.0 equiv) | An effective base for Suzuki couplings with heteroaryl chlorides. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C (Microwave) or 110 °C (Conventional) | Elevated temperature is required to overcome the activation barrier for the C-Cl bond cleavage. |
| Time | 15-30 min (Microwave) or 12-24 h (Conventional) | Microwave irradiation significantly reduces reaction times. |
Step-by-Step Procedure:
-
To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium precursor (Pd₂(dba)₃, 0.02 mmol) and the ligand (XPhos, 0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (1,4-dioxane/H₂O, 4:1, 5 mL).
-
If using a microwave reactor, seal the vial and heat to 100 °C for 15-30 minutes. If using conventional heating, heat the mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-isopropylpyrimidine.
dot digraph "Suzuki_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants, Base,\nCatalyst, and Ligand", fillcolor="#FFFFFF", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Heat [label="Heat (Microwave or Conventional)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction Progress\n(TLC/LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; } } Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery for the introduction of nitrogen-containing functionalities.[4]
Rationale for Protocol Design:
The coupling of amines with electron-deficient heteroaryl chlorides can be challenging. A highly active catalyst system is required to promote both the oxidative addition and the C-N reductive elimination steps. The use of a bulky biarylphosphine ligand like BrettPhos or a similar generation ligand is often crucial for achieving high yields. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13] Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to minimize side reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 equiv), Amine (1.2 equiv) | A slight excess of the amine is used to drive the reaction to completion. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst | Common palladium source for generating the active Pd(0) species. |
| Ligand | BrettPhos (2-4 mol%) | A highly effective ligand for the amination of heteroaryl chlorides. |
| Base | NaOtBu (1.4 equiv) | A strong, non-nucleophilic base that promotes amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial for the success of the reaction. |
| Temperature | 100-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Time | 4-24 h | Reaction times can vary depending on the reactivity of the amine. |
Step-by-Step Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium precursor (Pd₂(dba)₃, 0.01-0.02 mmol), the ligand (BrettPhos, 0.02-0.04 mmol), and the base (NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed solvent (toluene or 1,4-dioxane, 5 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
dot digraph "Buchwald_Hartwig_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_halide [label="Ar-Pd(II)-Cl(L_n)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_amine [label="[Ar-Pd(II)(HNR'R'')(L_n)]+Cl-", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_amido [label="Ar-Pd(II)-NR'R''(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + Ar-Cl"]; OxAdd -> PdII_halide; PdII_halide -> AmineCoord [label=" + HNR'R''"]; AmineCoord -> PdII_amine; PdII_amine -> Deprotonation; Deprotonation -> PdII_amido; PdII_amido -> RedElim; RedElim -> Product; RedElim -> Pd0; } } Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[15] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.[16]
Rationale for Protocol Design:
The Sonogashira coupling of heteroaryl chlorides can be sluggish. The use of a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand is common.[15] Copper(I) iodide is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.
Detailed Experimental Protocol: Sonogashira Coupling
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 equiv), Terminal alkyne (1.5 equiv) | An excess of the alkyne is often used to ensure complete reaction and to compensate for potential homocoupling. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A classic and effective catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (10 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N (2.0 equiv) | Serves as both a base and a solvent/co-solvent. |
| Solvent | DMF or THF (anhydrous) | A polar aprotic solvent is typically used. |
| Temperature | 60-80 °C | Milder conditions are often sufficient compared to other cross-coupling reactions. |
| Time | 6-12 h | Reaction times are typically moderate. |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (Pd(PPh₃)₄, 0.05 mmol), and the copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (DMF or THF, 5 mL) and the base (Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Heat the reaction mixture at 60-80 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography.
Heck Reaction: Olefination of the Pyrimidine Ring
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It is a powerful method for the synthesis of substituted alkenes and has found wide application in the synthesis of fine chemicals and pharmaceuticals.[9]
Rationale for Protocol Design:
The Heck reaction of electron-deficient heteroaryl chlorides can be challenging due to the potential for catalyst deactivation and competing side reactions.[3] The use of a robust catalyst system, often involving a palladacycle or a combination of a palladium precursor with a bulky, electron-rich ligand, is beneficial.[1] A phosphine-free system or one with a hindered ligand can be advantageous. A variety of bases can be used, with inorganic bases like potassium carbonate or organic bases like triethylamine being common choices. High temperatures are often required to drive the reaction to completion.
Detailed Experimental Protocol: Heck Reaction
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 equiv), Alkene (e.g., n-butyl acrylate) (1.5 equiv) | An excess of the alkene is used to favor the desired coupling. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and relatively inexpensive palladium precursor. |
| Ligand | P(o-tol)₃ (4-10 mol%) or none (ligandless conditions) | A moderately bulky phosphine ligand can be effective; ligandless conditions may also be viable. |
| Base | K₂CO₃ (1.5 equiv) or Et₃N (2.0 equiv) | The choice of base can influence the reaction outcome. |
| Solvent | DMF or NMP (anhydrous) | High-boiling polar aprotic solvents are typically used. |
| Temperature | 120-140 °C | High temperatures are generally required for the Heck reaction of aryl chlorides. |
| Time | 12-48 h | Reaction times can be long, especially for less reactive substrates. |
Step-by-Step Procedure:
-
To a pressure tube, add this compound (1.0 mmol), the palladium catalyst (Pd(OAc)₂, 0.02-0.05 mmol), and the ligand if used (P(o-tol)₃, 0.04-0.10 mmol).
-
Add the base (K₂CO₃, 1.5 mmol, or Et₃N, 2.0 mmol).
-
Add the anhydrous solvent (DMF or NMP, 5 mL).
-
Add the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amines, and amides. Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.[12]
Rationale for Protocol Design:
The cyanation of heteroaryl chlorides can be achieved using a variety of cyanide sources. For safety and ease of handling, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a preferred, non-toxic alternative to more hazardous cyanide salts. A robust palladium catalyst system, often employing a palladacycle or a bulky ligand, is necessary to overcome catalyst poisoning by the cyanide ion. The reaction is typically carried out in a mixture of an organic solvent and water.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 equiv) | The limiting reagent. |
| Cyanide Source | K₄[Fe(CN)₆] (0.5 equiv) | A non-toxic and effective source of cyanide. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common palladium precursor. |
| Ligand | cataCXium A (4 mol%) | A bulky phosphine ligand effective for cyanation reactions. |
| Base | K₂CO₃ (0.1 equiv) | A mild base to facilitate the reaction. |
| Solvent | t-Amyl-OH or Dioxane/H₂O | The choice of solvent can impact the reaction efficiency. |
| Temperature | 120 °C | Elevated temperature is required for the activation of the C-Cl bond. |
| Time | 12-24 h | Reaction times can vary depending on the substrate. |
Step-by-Step Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), potassium hexacyanoferrate(II) (0.5 mmol), palladium acetate (0.02 mmol), cataCXium A (0.04 mmol), and potassium carbonate (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (t-Amyl-OH or Dioxane/H₂O, 5 mL).
-
Heat the mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate and water.
-
Filter the mixture through a pad of celite.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions provide a robust starting point for researchers in the field of drug discovery and development. The key to success in these transformations lies in the careful selection of the catalyst system, including the palladium precursor and, most importantly, the ligand, as well as the optimization of reaction conditions such as base, solvent, and temperature. By leveraging these powerful synthetic methods, scientists can efficiently generate diverse libraries of novel pyrimidine derivatives for the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nickel-Catalyzed Mizoroki–Heck Reaction of Aryl Sulfonates and Chlorides with Electronically Unbiased Terminal Olefins: High Selectivity for Branched Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-Chloro-6-isopropylpyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics. The targeted functionalization of this heterocyclic system is crucial for the development of novel drug candidates. Among the various substituted pyrimidines, 4-amino-6-isopropylpyrimidine derivatives are of significant interest due to their potential as kinase inhibitors and other therapeutic agents.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction of 4-Chloro-6-isopropylpyrimidine with a range of primary and secondary amines. The chlorine atom at the 4-position of the pyrimidine ring serves as a key reactive site, readily undergoing displacement by amine nucleophiles to introduce diverse functionalities. This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Reaction Overview
The reaction of this compound with amines is a nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of the amine nucleophile at the carbon atom bearing the chlorine, leading to the formation of a new carbon-nitrogen bond. The general reaction scheme is depicted below:
Application Notes & Protocols: Strategic Derivatization of 4-Chloro-6-isopropylpyrimidine for Accelerated Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics.[1] This application note provides a comprehensive guide for researchers on the strategic derivatization of 4-chloro-6-isopropylpyrimidine, a versatile building block for creating diverse compound libraries. We will delve into the key reactivity of this scaffold, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, alongside insights into reaction optimization and troubleshooting. The aim is to equip drug discovery professionals with the practical knowledge to efficiently explore the chemical space around this privileged core.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring system is a recurring motif in a multitude of biologically active molecules, including established drugs like Gleevec and Crestor.[1] Its prevalence stems from its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, which are crucial for target binding. The this compound scaffold, in particular, offers a synthetically tractable starting point for generating novel drug candidates. The chlorine atom at the 4-position serves as a versatile handle for introducing molecular diversity through various chemical transformations.[2]
The strategic derivatization of this core allows for the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug's ultimate success. This guide will focus on the two most powerful and widely employed strategies for modifying the this compound core: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Key Derivatization Strategies: A Mechanistic Overview
The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which makes the C4-position susceptible to nucleophilic attack. This intrinsic reactivity can be harnessed for a variety of transformations.
Figure 1: Key derivatization pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position of the pyrimidine ring is a prime site for nucleophilic aromatic substitution.[2] This reaction proceeds through a Meisenheimer complex intermediate and is facilitated by the electron-withdrawing nature of the ring nitrogens. A wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride, offering a straightforward method for introducing diverse functional groups.
The success of SNAr reactions is often dependent on the nucleophilicity of the attacking species and the reaction conditions. For less reactive nucleophiles, the addition of a base is often necessary to facilitate the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation in organic synthesis.[3] For chloropyrimidines, two of the most impactful transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of C-C bonds by coupling the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.[4][5] This method is highly versatile for introducing aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: This reaction provides a general and efficient method for forming C-N bonds by coupling the chloropyrimidine with a primary or secondary amine, catalyzed by a palladium complex.[3][6] It offers a complementary approach to direct SNAr for the synthesis of arylamines.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the Suzuki coupling of chloropyrimidines.[1][7]
Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of ethanol, toluene, and water)[1]
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the solvent mixture (e.g., ethanol/toluene/water, 4:1:1, 5 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a versatile catalyst, while PdCl₂(dppf) can be effective for more challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is a stronger base that can be beneficial for less reactive substrates. |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | The use of alcoholic solvent mixtures can enhance reactivity and allow for lower reaction temperatures.[1] |
| Temperature | 55-100 °C | The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system. |
General Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the palladium-catalyzed amination of aryl halides.[3][8]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Ligand (e.g., XPhos, 0.04 equivalents)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (0.02 mmol) and the ligand (0.04 mmol).
-
Add the anhydrous solvent (2 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos | The choice of ligand is crucial; sterically hindered biaryl phosphine ligands like XPhos and SPhos are often highly effective.[9] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base depends on the amine and substrate; Cs₂CO₃ is a good general base, while NaOtBu is a stronger, non-nucleophilic base. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion. |
Troubleshooting and Optimization
Low Yields in Suzuki Coupling:
-
Inactive Catalyst: Ensure a strictly inert atmosphere is maintained throughout the reaction setup and execution, as oxygen can deactivate the palladium catalyst.[4]
-
Poorly Soluble Reagents: Consider using a different solvent system or adding a phase-transfer catalyst.
-
Sub-optimal Base: Screen different bases, as the basicity can significantly impact the reaction outcome.
Side Reactions in Buchwald-Hartwig Amination:
-
Hydrodehalogenation: This can occur if there is a source of protons in the reaction mixture. Ensure all reagents and solvents are anhydrous.
-
Homocoupling of the Amine: This can be minimized by using the correct stoichiometry of reagents and optimizing the reaction temperature.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of diverse compound libraries for drug discovery. By employing the robust and versatile methods of Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently explore the chemical space around this privileged core. The detailed protocols and troubleshooting guidance provided in this application note are intended to streamline these synthetic efforts, accelerating the identification of novel drug candidates.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 4-Chloro-6-isopropylpyrimidine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First reported in the 1990s by Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] Its development allowed chemists to overcome the limitations of traditional methods, which often required harsh conditions and offered limited functional group tolerance.[3]
This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of 4-chloro-6-isopropylpyrimidine, a common heterocyclic scaffold in drug discovery. We will delve into the practical execution of the protocol, the rationale behind the selection of each reagent, and troubleshooting strategies to ensure a successful synthesis.
Core Principle: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][4] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.[4][5] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[2][4][7]
-
Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3][5]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine (denoted as R¹R²NH). Optimization may be required depending on the specific amine used.
Reagents & Materials
| Component | Role | Suggested Reagent | Purity/Notes |
| Aryl Halide | Substrate | This compound | >98% |
| Amine | Nucleophile | R¹R²NH | 1.1 - 1.5 equivalents |
| Palladium Source | Pre-catalyst | XPhos Pd G3 | 1 - 3 mol% |
| Ligand | Catalyst Support | XPhos | 1.5 - 4.5 mol% |
| Base | Proton Acceptor | Sodium tert-butoxide (NaOtBu) | >97%, handle in glovebox |
| Solvent | Reaction Medium | Toluene or 1,4-Dioxane | Anhydrous, degassed |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
1. Reaction Setup (Under Inert Atmosphere):
-
Place the this compound (1.0 eq), sodium tert-butoxide (1.4 eq), XPhos Pd G3 pre-catalyst (e.g., 2 mol%), and any additional ligand into an oven-dried Schlenk flask equipped with a stir bar.[8]
-
Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is crucial as the active catalyst is sensitive to oxygen.[8][9]
2. Addition of Solvent and Amine:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl chloride) via syringe.
-
Add the amine (1.2 eq) via syringe. If the amine is a solid, it can be added in the previous step with the other solids.
-
Briefly degas the resulting mixture by bubbling inert gas through the solution for 5 minutes.
3. Reaction Execution:
-
Place the sealed flask into a preheated oil bath set to 100-110 °C.[9]
-
Stir the reaction mixture vigorously. The high density of the inorganic base requires sufficient agitation to ensure proper mixing.[10]
-
Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-24 hours).
4. Reaction Work-up:
-
Once complete, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.[9]
5. Purification:
-
Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Scientific Integrity & Rationale
The success of this coupling reaction is not merely procedural; it is deeply rooted in the rational selection of each component.
-
Why this Catalyst/Ligand System? Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in oxidative addition.[6] To overcome this hurdle, highly active catalyst systems are required. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, are exceptionally effective.[3][11] They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive towards the C-Cl bond, and also facilitate the final reductive elimination step.[12] Using a pre-formed catalyst like XPhos Pd G3 ensures a reliable and efficient initiation of the catalytic cycle.[10]
-
The Critical Role of the Base: A strong, non-nucleophilic base is essential.[4][10] Sodium tert-butoxide (NaOtBu) is a common choice. Its primary role is to deprotonate the amine after it has coordinated to the palladium(II) center, forming the key palladium-amido intermediate.[7][13] Weaker bases like carbonates are often ineffective for less acidic amines and may require higher temperatures or more reactive substrates.[1] The insolubility of NaOtBu in solvents like toluene necessitates vigorous stirring.[14]
-
Solvent Choice—More Than a Medium: The ideal solvent must be aprotic and anhydrous to prevent quenching the base and deactivating the catalyst. Toluene and 1,4-dioxane are widely used.[10][15] They provide a suitable temperature range and effectively dissolve the organic reagents. The choice can influence reaction rates and outcomes; for instance, using toluene can help mitigate catalyst inhibition when using aryl iodides because the resulting sodium iodide salt is poorly soluble.[1][5]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen/moisture.2. Poor quality of reagents (base, solvent).3. Insufficient temperature or reaction time. | 1. Ensure rigorous inert atmosphere technique; use freshly opened, high-purity reagents.[8][16]2. Use a pre-catalyst to ensure active Pd(0) is generated.[10]3. Screen a higher temperature or allow for longer reaction time. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Beta-hydride elimination from the amido complex can compete with reductive elimination.[3]2. Catalyst decomposition. | 1. Screen different ligands. Bulky ligands can often disfavor this side reaction.2. Lower the reaction temperature if conversion is still efficient. |
| Inconsistent Results | 1. Variable moisture content in reagents/solvent.2. Inefficient stirring, leading to poor mixing of the heterogeneous base. | 1. Always use anhydrous solvents and dry reagents.[8]2. Use a larger stir bar and ensure a vigorous vortex is maintained. Consider grinding the base before use to increase surface area.[10] |
Safety Precautions
-
Inert Atmosphere: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.[9]
-
Reagent Handling: Sodium tert-butoxide is a strong, corrosive base. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Solvents: Toluene and 1,4-dioxane are flammable and should be handled in a well-ventilated fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for all chemicals prior to use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald触媒・配位子 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-6-isopropylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-chloro-6-isopropylpyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthetic strategy presented is a robust two-step process designed for scalability, focusing on yield, purity, and operational simplicity. This document includes detailed experimental procedures, tabulated quantitative data for key reaction parameters, and a visual representation of the synthetic workflow to aid in laboratory and industrial-scale production.
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for diverse functionalization, leading to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, where the chlorine atom at the 4-position acts as a leaving group for nucleophilic substitution. The isopropyl group at the 6-position influences the compound's lipophilicity and steric profile, which can be critical for its interaction with biological targets.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and agrochemical industries.
The synthetic approach detailed herein involves two primary stages: the construction of the pyrimidine ring to form 6-isopropylpyrimidin-4-ol, followed by a chlorination step to yield the target compound, this compound. This methodology is based on established pyrimidine synthesis principles and is optimized for large-scale production.
Synthetic Pathway
The overall synthetic scheme for this compound is a two-step process. The first step involves the condensation of a suitable amidine with a β-dicarbonyl compound equivalent to form the pyrimidine core. The second step is the chlorination of the resulting pyrimidin-4-ol.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Isopropylpyrimidin-4-ol
This procedure details the condensation reaction to form the pyrimidine core.
Materials:
-
Isobutyramidine hydrochloride
-
Ethyl 3-oxobutanoate (ethyl acetoacetate)
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a suitable reaction vessel, add isobutyramidine hydrochloride (1.0 equivalent) portion-wise, maintaining the temperature below 30 °C.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add ethyl 3-oxobutanoate (1.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add deionized water to the stirred reaction mixture.
-
Adjust the pH of the solution to ~7 using 2 M hydrochloric acid, which will induce precipitation.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Filter the precipitate, wash with cold deionized water, and then with a cold non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the solid under vacuum to yield 6-isopropylpyrimidin-4-ol.
| Parameter | Value |
| Reactants | |
| Isobutyramidine hydrochloride | 1.0 eq |
| Ethyl 3-oxobutanoate | 1.05 eq |
| Sodium ethoxide | 1.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Duration | 12-16 hours |
| Work-up | |
| pH adjustment | ~7 |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >95% |
Step 2: Synthesis of this compound
This protocol describes the chlorination of 6-isopropylpyrimidin-4-ol using phosphorus oxychloride.
Materials:
-
6-Isopropylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, can improve reaction in some cases)
-
Chloroform or another suitable solvent
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, suspend 6-isopropylpyrimidin-4-ol (1.0 equivalent) in a suitable solvent such as chloroform.
-
Optionally, add N,N-Diisopropylethylamine (1.1 equivalents) to the suspension.[2]
-
Heat the mixture to a gentle reflux.
-
Slowly add phosphorus oxychloride (3.0 equivalents) via a dropping funnel over 1 hour, maintaining a gentle reflux.[3] The internal temperature should be carefully monitored.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then slowly pour it into a stirred vessel containing ice water.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous phase with a suitable organic solvent (e.g., chloroform or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound as an oil or low-melting solid.[3]
| Parameter | Value |
| Reactants | |
| 6-Isopropylpyrimidin-4-ol | 1.0 eq |
| Phosphorus oxychloride (POCl₃) | 3.0 eq |
| N,N-Diisopropylethylamine (DIPEA) | 1.1 eq (optional) |
| Reaction Conditions | |
| Solvent | Chloroform |
| Temperature | Reflux |
| Duration | 2-4 hours |
| Work-up | |
| Quenching | Ice water |
| Neutralization | Saturated NaHCO₃ |
| Purification | Vacuum Distillation/Chromatography |
| Expected Yield | 80-90% |
| Purity (by GC/HPLC) | >98% |
Workflow Visualization
The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Sodium ethoxide: Corrosive and flammable. Handle in an inert atmosphere if possible.
-
General Precautions: Standard laboratory safety procedures should be followed. Ensure proper ventilation and have appropriate spill kits available.
Conclusion
The protocols outlined in these application notes provide a reliable and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for further elaboration in their respective discovery and development programs. The provided tables and workflow diagrams are intended to facilitate the implementation and adaptation of this synthesis for various scales of production.
References
Application Notes and Protocols for 4-Chloro-6-isopropylpyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Chloro-6-isopropylpyrimidine and its close structural analogs as versatile intermediates in the synthesis of potential agrochemicals, particularly fungicides. The protocols detailed below are based on established laboratory procedures and offer a robust starting point for the synthesis and derivatization of pyrimidine-based compounds for screening and development.
Introduction
Pyrimidine derivatives are a cornerstone in the development of agrochemicals due to their wide range of biological activities. The substituted chloropyrimidine core, specifically this compound, serves as a key building block for introducing structural diversity into target molecules. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, allowing for the facile attachment of various functional groups, which is a critical step in modulating the biological efficacy of the resulting compounds. This document outlines the synthesis of a key intermediate, 4-chloro-2-isopropyl-6-methylpyrimidine, and its subsequent conversion to a series of N-aryl/alkyl pyrimidin-4-amine derivatives with potential antifungal properties.
Synthesis of Key Intermediate: 4-Chloro-2-isopropyl-6-methylpyrimidine
A crucial precursor for the synthesis of various agrochemical candidates is the chlorinated pyrimidine scaffold. The following protocol details the synthesis of 4-chloro-2-isopropyl-6-methylpyrimidine, a close analog of the title compound, which can be adapted for this compound.
Experimental Protocol:
Materials:
-
6-hydroxy-2-isopropyl-4-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure: [1]
-
To a 100 mL flask, add 6-hydroxy-2-isopropyl-4-methylpyrimidine (1.52 g, 10 mmol).
-
Carefully add phosphorus oxychloride (15 mL) to the flask.
-
Stir the mixture at 70 °C for 2 hours.
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Redissolve the residue in ethyl acetate (200 mL).
-
Pour the ethyl acetate solution into 200 mL of ice water.
-
Neutralize the mixture to pH 7 by the slow addition of solid sodium carbonate.
-
Separate the ethyl acetate layer and wash it twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the product.
Synthesis Workflow:
Caption: Workflow for the synthesis of the key intermediate.
Derivatization via Nucleophilic Aromatic Substitution
The synthesized 4-chloro-2-isopropyl-6-methylpyrimidine can be readily derivatized by reacting it with various nucleophiles, such as primary and secondary amines, to generate a library of compounds for biological screening.
General Experimental Protocol for N-Arylation/N-Alkylation:[1]
Materials:
-
4-chloro-2-isopropyl-6-methylpyrimidine
-
Substituted aniline or alkylamine (e.g., aniline, 4-(trifluoromethoxy)aniline, cyclohexylamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), isopropanol (i-PrOH), acetonitrile (CH₃CN))
-
Base (e.g., Potassium carbonate (K₂CO₃), if necessary)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure A (with Aniline in DMF):
-
In a reaction flask, mix 4-chloro-2-isopropyl-6-methylpyrimidine (0.34 g, 2 mmol) and aniline (0.28 g, 3 mmol) in DMF (10 mL).
-
Stir the mixture at approximately 90 °C for 2 hours.
-
Cool the mixture to room temperature and add 200 mL of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by silica gel column chromatography.
Procedure B (with Substituted Aniline in i-PrOH):
-
To a solution of 4-chloro-2-isopropyl-6-methylpyrimidine (0.17 g, 1 mmol) and 4-(trifluoromethoxy)aniline (0.27 g, 1.5 mmol) in i-PrOH (20 mL), add anhydrous powdered K₂CO₃ (0.14 g, 1 mmol).
-
Reflux the mixture overnight.
-
Remove the i-PrOH under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and water.
-
Work-up and purify as described in Procedure A.
Procedure C (with Cyclohexylamine in CH₃CN):
-
To a solution of 4-chloro-2-isopropyl-6-methylpyrimidine (0.17 g, 1 mmol) and cyclohexane (1.0 g, 10 mmol) in CH₃CN (10 mL), add powdered K₂CO₃ (0.14 g, 1 mmol).
-
Stir the mixture at reflux for 7 hours.
-
Remove the solvent in vacuo.
-
Dissolve the residue in DCM and water, and acidify to pH 7-7.5 with cold 0.5 N HCl.
-
Separate the DCM layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, and purify.
Derivatization Workflow:
Caption: General workflow for derivatization.
Quantitative Data
The following table summarizes the yield and melting point for representative synthesized derivatives.
| Compound ID | R-Group | Yield (%) | Melting Point (°C) |
| 3a | Phenyl | 79 | 80-81 |
| 3b | 4-(trifluoromethoxy)phenyl | - | - |
| 3c | Cyclohexyl | - | - |
| Data extracted from "Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives".[1] A hyphen (-) indicates data not provided in the source. |
Biological Activity and Potential Applications
The synthesized pyrimidine derivatives have been screened for their antifungal activities against various phytopathogenic fungi. While specific EC₅₀ values for the isopropyl-containing derivatives were not detailed in the primary source, the study indicated that many of the synthesized compounds possessed fungicidal activities, with some being more potent than control fungicides.[1] This highlights the potential of the this compound scaffold as a valuable starting point for the development of new and effective fungicides.
Signaling Pathway (Hypothetical Mode of Action):
Many pyrimidine-based fungicides act by inhibiting specific enzymes in fungal pathogens. For instance, some are known to target enzymes involved in nucleic acid synthesis or amino acid and protein synthesis. The diagram below illustrates a generalized potential mode of action for a novel pyrimidine fungicide.
Caption: Potential mode of action for a pyrimidine fungicide.
Conclusion
This compound and its analogs are valuable and versatile intermediates in the synthesis of novel agrochemicals. The straightforward protocols for their synthesis and subsequent derivatization through nucleophilic substitution reactions allow for the creation of diverse chemical libraries. The demonstrated biological activity of the resulting compounds underscores the potential of this chemical scaffold in the discovery and development of new fungicides to address the ongoing challenges in crop protection. Further structure-activity relationship (SAR) studies are warranted to optimize the antifungal potency of these derivatives.
References
Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-6-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The coupling of 4-Chloro-6-isopropylpyrimidine with various terminal alkynes provides access to a diverse range of substituted pyrimidines, which are key scaffolds in many biologically active compounds.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound. Due to the relatively lower reactivity of aryl chlorides compared to bromides and iodides, careful optimization of reaction conditions is crucial for achieving high yields. The protocols outlined below are based on established methodologies for the Sonogashira coupling of related chloropyrimidines and other electron-deficient chloroheteroarenes.
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) species, followed by the formation of a copper acetylide, transmetalation, and reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with a variety of terminal alkynes using a traditional palladium-copper catalyst system.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (5-10 mL) to the flask.
-
Add the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) to the reaction mixture.
-
Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyne.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution to remove the copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., Triphenylphosphine (PPh₃) or a bulky biarylphosphine ligand like XPhos) (4-10 mol%)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.08 mmol, 8 mol%) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (5 mL) and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv), and the terminal alkyne (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of 4-chloro-6-alkylpyrimidines with various terminal alkynes, based on literature for analogous substrates.[1]
Table 1: Optimization of Reaction Conditions for a Model Reaction
Reaction: 4-Chloro-6-methylpyrimidine with Phenylacetylene
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 10 | Et₃N (3) | THF | 60 | 12 | ~75 |
| 2 | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N (3) | DMF | 80 | 8 | ~85 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (8) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | ~70 |
| 4 | PdCl₂(dppf) (3) | 6 | DIPEA (3) | Acetonitrile | 80 | 10 | ~80 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary for this compound.
Table 2: Substrate Scope with Optimized Conditions
Conditions: this compound (1 equiv), Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N (3 equiv), DMF, 80 °C, 8-12 h.
| Entry | Alkyne | Expected Product | Expected Yield (%) |
| 1 | Phenylacetylene | 4-Isopropyl-6-(phenylethynyl)pyrimidine | 80-90 |
| 2 | 4-Methoxyphenylacetylene | 4-Isopropyl-6-((4-methoxyphenyl)ethynyl)pyrimidine | 85-95 |
| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-6-isopropylpyrimidine | 65-75 |
| 4 | Trimethylsilylacetylene | 4-Isopropyl-6-((trimethylsilyl)ethynyl)pyrimidine | 70-80 |
| 5 | Propargyl alcohol | 3-(6-Isopropylpyrimidin-4-yl)prop-2-yn-1-ol | 60-70 |
Note: These are expected yields and will require experimental verification.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: General workflow for the Sonogashira coupling experiment.
Catalytic Cycle Diagram
The diagram below illustrates the interconnected palladium and copper catalytic cycles in a typical Sonogashira coupling reaction.
Caption: The interconnected Palladium and Copper catalytic cycles.
References
Synthesis of 4-Anilino-6-isopropylpyrimidine Derivatives: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of 4-anilino-6-isopropylpyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. We will explore the fundamental chemical principles, provide detailed step-by-step protocols for the synthesis of key intermediates and the final products, and discuss their biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the 4-Anilino-6-isopropylpyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1] The 4-anilino-6-isopropylpyrimidine core, in particular, has emerged as a crucial pharmacophore in the development of targeted therapies, most notably as inhibitors of Cyclin-Dependent Kinases (CDKs).[2][3] CDKs are a family of protein kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[4][5] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6] 4-Anilino-6-isopropylpyrimidine derivatives have shown potent and selective inhibition of various CDKs, leading to cell cycle arrest and apoptosis in cancer cells, thus representing a promising avenue for the development of novel anti-cancer agents.[2][7][8]
Synthetic Strategy: A Multi-step Approach
The synthesis of 4-anilino-6-isopropylpyrimidine derivatives is typically achieved through a robust and versatile multi-step sequence. The overall strategy involves the initial construction of the pyrimidine core, followed by functionalization to introduce the desired anilino moiety.
The general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for 4-anilino-6-isopropylpyrimidine derivatives.
This approach offers the flexibility to introduce a wide variety of substituents on the aniline ring in the final step, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Step 1: Pyrimidine Ring Formation via Cyclocondensation
The synthesis commences with the construction of the pyrimidine ring through a cyclocondensation reaction. A common and efficient method involves the reaction of an amidine with a β-ketoester.[9] For the synthesis of the 6-isopropylpyrimidine core, methyl 4-methyl-3-oxopentanoate (a β-ketoester with an isopropyl group) is reacted with an appropriate amidine, such as formamidine, in the presence of a base.
Step 2: Chlorination of the 4-Hydroxypyrimidine Intermediate
The resulting 4-hydroxy-6-isopropylpyrimidine exists in tautomeric equilibrium with its pyrimidone form. To facilitate the subsequent nucleophilic substitution, the hydroxyl group is converted to a more reactive leaving group, typically a chlorine atom. This is achieved through chlorination using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][10][11] The reaction is often performed neat or in a high-boiling solvent and may be facilitated by the addition of a base.[10][11]
Step 3: Nucleophilic Aromatic Substitution (SNAr) with Anilines
The final and key step in the synthesis is the introduction of the anilino moiety via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C4 position susceptible to nucleophilic attack. The this compound intermediate is reacted with a desired substituted aniline. The reaction is typically carried out in a polar solvent, such as isopropanol or DMF, and may be heated to facilitate the reaction.[9]
Detailed Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 4-Hydroxy-6-isopropylpyrimidine
This protocol is adapted from general procedures for the synthesis of 4-hydroxypyrimidines.[9][12]
Materials:
-
Methyl 4-methyl-3-oxopentanoate
-
Formamidine acetate
-
Sodium methoxide
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask charged with methanol, add sodium methoxide (1.1 equivalents) and stir until dissolved.
-
Add formamidine acetate (1.0 equivalent) to the solution and stir for 15 minutes at room temperature.
-
Add methyl 4-methyl-3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-hydroxy-6-isopropylpyrimidine as a solid.
Protocol 2: Synthesis of this compound
This protocol is based on established methods for the chlorination of hydroxypyrimidines.[1][5][10]
Materials:
-
4-Hydroxy-6-isopropylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, carefully add 4-hydroxy-6-isopropylpyrimidine (1.0 equivalent) to an excess of phosphorus oxychloride (3-5 equivalents).
-
Optionally, a high-boiling tertiary amine like DIPEA can be added to scavenge the generated HCl.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification or purified by column chromatography.
Protocol 3: Synthesis of a Representative 4-Anilino-6-isopropylpyrimidine Derivative
This protocol outlines the general procedure for the SNAr reaction.[9]
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloroaniline) (1.1 equivalents)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the substituted aniline (1.1 equivalents).
-
Add isopropanol to dissolve the reactants.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final 4-anilino-6-isopropylpyrimidine derivative.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and final products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of the solid products.
Biological Context and Applications
As previously mentioned, 4-anilino-6-isopropylpyrimidine derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs). Specifically, they have shown significant activity against CDK2.
The CDK2/Cyclin A Signaling Pathway
CDK2, in complex with its regulatory partner Cyclin A, plays a critical role in the S phase of the cell cycle, where DNA replication occurs.[4][6] The activation of the CDK2/Cyclin A complex is a tightly regulated process involving phosphorylation and dephosphorylation events.[2][3] Once active, the CDK2/Cyclin A complex phosphorylates a variety of substrate proteins, driving the cell through the S phase and into the G2/M phase.
Caption: Simplified diagram of the CDK2/Cyclin A signaling pathway and its inhibition.
In many cancer cells, this pathway is hyperactive, leading to uncontrolled cell proliferation. By inhibiting CDK2, 4-anilino-6-isopropylpyrimidine derivatives can block the phosphorylation of key substrates, thereby halting DNA replication and inducing cell cycle arrest, which can ultimately lead to apoptosis of the cancer cells.
Quantitative Biological Data
The following table presents representative inhibitory activities of anilinopyrimidine derivatives against various CDKs. While specific data for 4-anilino-6-isopropylpyrimidine derivatives may vary depending on the substitution pattern, this provides a general indication of their potential potency.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2-Anilinopyrimidine Derivatives | CDK2 | 21 - 7984 | [13] |
| 2-Anilinopyrimidine Derivatives | CDK4 | 12 - 148 | [13] |
| 2-Anilino-4-triazolpyrimidine Derivatives | CDK4 | 23.59 - 150.55 | [7] |
| Pyrazolopyrimidine Derivatives | CDK2 | 8 - 21 | [8] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Conclusion
The synthetic route to 4-anilino-6-isopropylpyrimidine derivatives outlined in this guide is a well-established and adaptable methodology for accessing a class of compounds with significant therapeutic potential. The protocols provided offer a solid foundation for researchers to synthesize and explore the biological activities of these important molecules. The continued investigation of this scaffold is likely to yield novel and effective kinase inhibitors for the treatment of cancer and other diseases characterized by aberrant cell cycle regulation.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Activation Pathways Confer Cyclin Binding Specificity on Cdk1 and Cdk2 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Cyclin A:Cdk2-associated events at S phase entry [reactome.org]
- 5. prepchem.com [prepchem.com]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloro-6-isopropylpyrimidine Synthesis Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Chloro-6-isopropylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves a two-step process:
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Condensation: Formation of the pyrimidine ring to yield 6-isopropyl-4-hydroxypyrimidine.
-
Chlorination: Conversion of the hydroxyl group to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Q2: What are the critical parameters affecting the yield in the chlorination step?
The key parameters influencing the yield of the chlorination step include reaction temperature, reaction time, the molar ratio of reactants (hydroxypyrimidine to chlorinating agent and base), the choice of base, and the efficiency of the work-up and purification procedures.
Q3: What are the common side reactions during the chlorination with POCl₃?
Common side reactions include incomplete reaction leading to residual starting material, formation of pyrophosphates, and potential dimerization or polymerization of the starting material or product under harsh conditions. Over-chlorination at other positions is generally less common for this specific substrate but can occur with highly activated rings.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine when the starting material has been consumed.
Q5: What are the safety precautions when working with phosphorus oxychloride (POCl₃)?
POCl₃ is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching of excess POCl₃ is highly exothermic and releases HCl gas; therefore, it must be done slowly and with extreme caution, preferably by adding the reaction mixture to ice.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete conversion of the hydroxyl group. | - Increase the reaction temperature or prolong the reaction time. - Use a slight excess of POCl₃. - Add a tertiary amine base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine) to catalyze the reaction. |
| Deactivation of the chlorinating agent. | - Use freshly distilled or a new bottle of POCl₃. - Ensure all glassware is thoroughly dried to prevent hydrolysis of POCl₃. | |
| Product Hydrolyzes Back to Starting Material During Work-up | The chlorinated pyrimidine is sensitive to hydrolysis, especially in basic or neutral aqueous conditions. | - Perform the aqueous work-up at low temperatures (0-5 °C). - Quench the reaction mixture by slowly adding it to crushed ice. - Extract the product into an organic solvent immediately after quenching. - Avoid prolonged contact with aqueous layers. |
| Formation of Dark-Colored Impurities | Decomposition of starting material or product at high temperatures. | - Optimize the reaction temperature; avoid excessive heating. - Consider using a solvent to allow for a lower reaction temperature. |
| Difficulty in Isolating the Product | The product may be an oil or have some solubility in the aqueous phase. | - After quenching, thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - If the product is an oil, consider purification by column chromatography. |
Data Presentation: Reaction Conditions for Chlorination of Hydroxypyrimidines
The following table summarizes reaction conditions for the chlorination of hydroxypyrimidines to their corresponding chloropyrimidines, based on literature for analogous compounds. This data can serve as a starting point for optimizing the synthesis of this compound.
| Substrate | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-ethyl-5-fluoropyrimidin-4(3H)-one | POCl₃ | Triethylamine | Dichloromethane/DMF | Reflux | 5 | 95 |
| 2-methyl-4-hydroxypyrimidine | POCl₃ | Diisopropylethylamine | None | Reflux (45) | 5 | 91.55 |
| 2-methyl-4-hydroxypyrimidine | POCl₃ | N,N-Dimethylaniline | None | Reflux (85) | 4 | 85.56 |
| 2-methyl-4-hydroxypyrimidine | POCl₃ | Pyridine | None | 100 | 3 | 77.86 |
| 4,6-dihydroxypyrimidine | POCl₃ | N,N-diisopropylethylamine | None | 60-90 | - | - |
Experimental Protocols
Step 1: Synthesis of 6-isopropyl-4-hydroxypyrimidine
A detailed protocol for the synthesis of 6-isopropyl-4-hydroxypyrimidine is described in patent EP0326389B1, with a reported yield of 88.4%.[1]
-
Materials: n-butanol, sodium methoxide (28% in methanol), methyl 3-amino-4-methyl-2-pentenoate, formamide.
-
Procedure:
-
To 60 ml of n-butanol, add 48.3 g of a 28% methanolic solution of sodium methoxide.
-
Heat the mixture to remove the solvent until the internal temperature reaches 110 °C.
-
Over 1 hour, add a solution of 12.9 g of methyl 3-amino-4-methyl-2-pentenoate and 45.0 g of formamide in 50 ml of n-butanol, while continuing to remove the solvent to maintain an internal temperature of 110 °C.
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Continue heating at 110 °C for an additional 5 hours.
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After cooling to room temperature, the product can be purified. The patent reports the formation of 11.0 g of 6-isopropyl-4-hydroxypyrimidine (Yield: 88.4 mol %).[1]
-
Step 2: Synthesis of this compound
This protocol is a general procedure based on the chlorination of analogous hydroxypyrimidines. Optimization may be required.
-
Materials: 6-isopropyl-4-hydroxypyrimidine, phosphorus oxychloride (POCl₃), N,N-diisopropylethylamine (DIPEA) or another suitable base, dichloromethane (DCM, optional), ice, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place 6-isopropyl-4-hydroxypyrimidine (1 equivalent).
-
If using a solvent, add anhydrous DCM.
-
Add N,N-diisopropylethylamine (1.1 to 2 equivalents).
-
Slowly add phosphorus oxychloride (1.5 to 3 equivalents) dropwise to the mixture at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Mandatory Visualization
References
Technical Support Center: Purification of Crude 4-Chloro-6-isopropylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-6-isopropylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials, byproducts from the cyclization and chlorination steps, and residual solvents. The specific impurities will depend on the synthetic route employed. The isopropyl group can also influence the lipophilicity and steric profile of the molecule, which may affect its interaction with solvents and purification media.
Q2: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the nature and quantity of the impurities.
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Recrystallization is effective for removing small amounts of impurities from a solid sample.
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Column chromatography is a versatile technique for separating the desired compound from a complex mixture of impurities.
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Distillation may be suitable if the compound is a liquid at or near room temperature and the impurities have significantly different boiling points.
Q3: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one. For pyrimidine derivatives, alcohols (like ethanol and isopropanol) and esters (like ethyl acetate) are often good candidates.
Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?
This situation, known as supersaturation, can often be resolved by inducing crystallization. You can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound to the solution.
Q5: What type of column chromatography is best for purifying this compound?
For moderately polar compounds like this compound, normal-phase column chromatography using silica gel as the stationary phase is a common and effective choice. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Low or no crystal yield | Too much solvent was used. | Reheat the solution to boiling and evaporate some of the solvent to concentrate the solution. Allow it to cool slowly again. If some crystals are present, cool the solution in an ice bath to maximize the yield. |
| Oiling out instead of crystallizing | The compound is coming out of solution above its melting point, possibly due to a high concentration of impurities or too rapid cooling. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. |
| Crystals form too quickly | The solution cooled too rapidly, trapping impurities within the crystal lattice. | Reheat the solution to redissolve the crystals. Add a small amount of extra hot solvent and ensure the solution cools down slowly and without disturbance. |
| Colored impurities remain in crystals | The chosen solvent is not effective at leaving the colored impurity in the solution. | Consider adding a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of compounds | The polarity of the eluent is too high or too low. | Optimize the solvent system by performing thin-layer chromatography (TLC) with different solvent ratios. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate. |
| Compound is stuck on the column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracking of the silica gel bed | The column was packed improperly or ran dry. | Ensure the column is packed uniformly and that the solvent level never drops below the top of the silica gel. |
| Tailing of the compound band | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. |
Data Presentation
Table 1: Qualitative Solubility of Pyrimidine Derivatives in Common Solvents
This table provides a general guide for selecting a recrystallization solvent for this compound. Actual solubility should be determined experimentally.
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Water | High | Insoluble | Insoluble | Can be used as an anti-solvent. |
| Ethanol | High | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization.[1] |
| Isopropanol | Medium | Sparingly Soluble | Soluble | Similar to ethanol, may require heating.[1] |
| Acetone | Medium | Soluble | Very Soluble | May be too good of a solvent for single-solvent recrystallization; consider for a mixed-solvent system.[1] |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Good potential for recrystallization.[1] |
| Dichloromethane | Medium | Soluble | Very Soluble | Low boiling point, may be difficult to handle for hot recrystallization.[1] |
| Toluene | Low | Sparingly Soluble | Soluble | Higher boiling point, good for slow crystal growth.[1] |
| Hexanes | Low | Insoluble | Sparingly Soluble | Can be used as an anti-solvent with a more polar solvent.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., ethanol or isopropanol)
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Erlenmeyer flask
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Heating mantle or hot plate
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Condenser (optional, but recommended)
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
-
Solvent Selection: Based on small-scale tests, choose a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities using silica gel chromatography.
Materials:
-
Crude this compound
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Silica gel (for column chromatography)
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Eluent (e.g., a mixture of hexanes and ethyl acetate)
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Chromatography column
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Sand
-
Cotton or glass wool
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Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Analyze the crude mixture by TLC to determine the optimal eluent composition for separation.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring a uniform and crack-free bed.
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Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
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Open the stopcock and begin to elute the column with the chosen solvent system.
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Collect fractions in separate tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
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Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification methods and types of impurities.
References
troubleshooting failed nucleophilic substitution on 4-Chloro-6-isopropylpyrimidine
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions on 4-Chloro-6-isopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on this compound is not proceeding. What are the common causes?
A1: Failure of the reaction can be attributed to several factors:
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Insufficient Ring Activation: The pyrimidine ring, while inherently electron-deficient, may not be sufficiently activated for your specific nucleophile. The isopropyl group at the C-6 position is weakly electron-donating, which can slightly decrease the electrophilicity of the C-4 position compared to an unsubstituted chloropyrimidine.
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Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of the nucleophile to the adjacent C-4 position, slowing down or preventing the reaction.[1] This is especially true for larger nucleophiles.
-
Poor Nucleophile Strength: The chosen nucleophile may be too weak to attack the pyrimidine ring.
-
Inadequate Reaction Conditions: The solvent, base, temperature, or reaction time may not be optimal for the transformation. Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to proceed at a reasonable rate.[2]
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Low Quality of Starting Material: Ensure the this compound is pure and free of inhibitors or decomposition products.
Q2: I am observing the formation of side products. What are the likely culprits?
A2: Side product formation is a common issue.
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Solvolysis: If you are using an alcohol as a solvent (e.g., ethanol, isopropanol), the corresponding alkoxide can act as a nucleophile, leading to the formation of a 4-alkoxy-6-isopropylpyrimidine byproduct. This is more likely if the reaction is run for extended periods at high temperatures or with a strong base.
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Hydrolysis: The presence of water in the reaction mixture, especially under basic or acidic conditions, can lead to the formation of 4-hydroxy-6-isopropylpyrimidine.
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Di-substitution or other unexpected reactions: In some complex pyrimidine systems, unexpected rearrangements or substitutions of other groups can occur.[3] While less common for this specific substrate, it's a possibility to consider when characterizing impurities.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following strategies:
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Optimize Reaction Temperature: Gradually increase the reaction temperature. Many SNAr reactions require heating or even reflux conditions to achieve a good conversion rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessively high temperatures.
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Screen Solvents: Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.
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Select an Appropriate Base: If your nucleophile is an amine, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the HCl generated. For weaker nucleophiles, a stronger base like potassium carbonate or sodium hydride might be necessary to deprotonate the nucleophile.
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Increase Nucleophile Equivalents: Using a slight excess (1.1 to 1.5 equivalents) of the nucleophile can help drive the reaction to completion.
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Consider Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for SNAr reactions.
Troubleshooting Guide
Use the following table to diagnose and solve specific issues with your nucleophilic substitution reaction.
| Observation | Potential Cause | Suggested Solution |
| No reaction / Low conversion | 1. Insufficient temperature2. Weak nucleophile3. Steric hindrance from isopropyl group4. Inappropriate solvent | 1. Increase temperature incrementally (e.g., from room temp to 60°C, 80°C, then reflux).2. If using a weak nucleophile, consider its deprotonation with a suitable base (e.g., NaH for alcohols).3. This is an inherent property of the substrate. More forcing conditions (higher temp, longer time) may be needed.4. Switch from protic solvents (like ethanol) to polar aprotic solvents (DMF, DMSO, NMP). |
| Formation of 4-hydroxy-6-isopropylpyrimidine | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of 4-alkoxy-6-isopropylpyrimidine | Using an alcohol as a solvent. | Change the solvent to a non-nucleophilic one like DMF, DMSO, Dioxane, or Toluene. |
| Decomposition of starting material or product | Reaction temperature is too high. | Run the reaction at the lowest effective temperature. Monitor reaction progress closely to avoid prolonged heating after completion. |
Experimental Protocols
Below are generalized protocols for nucleophilic substitution on this compound with an amine nucleophile. These should be adapted and optimized for your specific nucleophile.
Protocol 1: Conventional Heating in Polar Aprotic Solvent
This method is a good starting point for many amine nucleophiles.
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Reagent Preparation:
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To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
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Add anhydrous DMF (or DMSO, NMP) to make a 0.5 M solution. .
-
-
Reaction Setup:
-
Add the amine nucleophile (1.1 - 1.2 eq).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq).
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Stir the mixture at room temperature for 10 minutes.
-
-
Heating and Monitoring:
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Heat the reaction mixture to 80-100 °C.
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Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
-
Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Protocol 2: Acid-Promoted Reaction in Water/Alcohol (for aniline nucleophiles)
For certain nucleophiles like anilines, acid-promoted conditions in aqueous or alcoholic solvents can be effective.[4][5]
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Reagent Preparation:
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In a flask, suspend this compound (1.0 eq) in water or 2-propanol.
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Add the aniline nucleophile (1.1 eq).
-
-
Reaction Setup:
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Add a small amount of acid (e.g., 0.1 eq of HCl).
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Heat the mixture to 80 °C.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS. Be aware that competing hydrolysis can occur, so do not run for an excessively long time.[4]
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After cooling, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash, dry, and concentrate.
-
-
Purification:
-
Purify by column chromatography or recrystallization.
-
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed nucleophilic substitution reaction on this compound.
Caption: A step-by-step decision tree for troubleshooting failed SNAr reactions.
General Reaction Pathway
The diagram below illustrates the general SNAr mechanism for the reaction of this compound with a generic amine nucleophile (R-NH₂).
Caption: The two-step addition-elimination mechanism for SNAr reactions.
References
column chromatography conditions for 4-Chloro-6-isopropylpyrimidine purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Chloro-6-isopropylpyrimidine using column chromatography. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: For the purification of pyrimidine derivatives like this compound, silica gel is the most commonly used stationary phase for flash column chromatography.[1] For more challenging separations requiring higher resolution, reversed-phase silica gel (e.g., C18) is often employed in preparative HPLC systems.[1]
Q2: Which mobile phase systems are typically recommended for the column chromatography of this compound?
A2: The choice of mobile phase depends on the polarity of the compound and the impurities. Common solvent systems for normal-phase chromatography on silica gel include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[1][2] For reversed-phase HPLC, gradients of acetonitrile/water or methanol/water, often with a small amount of an additive like formic acid, are frequently used.[1][3]
Q3: How can I determine the optimal solvent system for my separation?
A3: Thin-layer chromatography (TLC) is an essential preliminary step to determine the ideal solvent system. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound while achieving good separation from any impurities.[1]
Q4: Can this compound degrade on silica gel?
A4: Some nitrogen-containing heterocyclic compounds can be unstable on acidic silica gel, leading to degradation.[4] If you observe streaking on TLC or significant product loss during column chromatography, consider deactivating the silica gel with a small amount of a base like triethylamine or using an alternative stationary phase such as alumina.[4][5]
Q5: What are the alternatives to column chromatography for purifying this compound?
A5: If column chromatography proves ineffective, other purification techniques to consider include preparative HPLC, crystallization, or solid-phase extraction (SPE).[1][5] Preparative HPLC, in particular, offers higher resolution for difficult separations.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the column chromatography purification of this compound.
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | The polarity of the product and impurities are very similar in the chosen solvent system. | - Experiment with different solvent systems, varying the ratio of polar to non-polar solvents. - Consider switching to a different stationary phase (e.g., from silica gel to alumina or a bonded phase). - If using normal phase, try a different polar solvent (e.g., substitute ethyl acetate with dichloromethane).[2] - For very difficult separations, preparative HPLC may be necessary.[1] |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase system (e.g., increase the hexane to ethyl acetate ratio). |
| Product Does Not Elute from the Column (Low Rf) | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. If the product is still retained, a stronger eluent like methanol might be needed in small percentages.[4] |
| Peak Tailing in Fractions | - The compound is interacting too strongly with the stationary phase. - The column may be overloaded. - The compound may be degrading on the column. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds on silica gel). - Reduce the amount of crude material loaded onto the column.[3] - Check the stability of your compound on silica gel using a 2D TLC experiment.[4] |
| Multiple Fractions Containing the Product | The separation is not optimal, leading to a broad elution band. | - Optimize the mobile phase to achieve a sharper band on TLC. - Ensure the column is packed uniformly and the sample is loaded in a narrow band. |
| Low Recovery of the Product | - The compound may have degraded on the column. - The compound may not have fully eluted and is still on the column. - The compound may be volatile and lost during solvent evaporation. | - Assess compound stability on silica gel.[4] - After your expected product has eluted, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining material. - Use gentle conditions for solvent removal (e.g., reduced pressure at a lower temperature). |
Experimental Protocol: Flash Column Chromatography
This section details a standard protocol for the purification of this compound from a crude reaction mixture using flash column chromatography.
Objective: To purify this compound from synthetic impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., start with 10% ethyl acetate in hexane and increase the polarity).
-
Visualize the spots under UV light.
-
The ideal solvent system will give the product an Rf value of ~0.3 and show good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and level bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by spotting the collected fractions on TLC plates.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following table summarizes the key parameters for a typical flash column chromatography purification of this compound.
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |
| Target Rf | ~0.3 |
| Loading Method | Wet or Dry Loading |
| Detection | UV visualization (254 nm) on TLC |
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting the column chromatography purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Preventing Hydrolysis of 4-Chloro-6-isopropylpyrimidine
Welcome to the technical support center for 4-Chloro-6-isopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. A common challenge encountered during the synthesis and purification of this compound is its susceptibility to hydrolysis, leading to the formation of the undesired byproduct, 6-isopropylpyrimidin-4-one. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize hydrolysis, maximize yield, and ensure the purity of your final product.
Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific issues you may encounter during your experimental workup.
Q1: My final product is contaminated with a significant amount of 6-isopropylpyrimidin-4-one. What happened and how can I fix it?
A: The presence of 6-isopropylpyrimidin-4-one is a direct result of hydrolysis. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[1][2] The chlorine atom at the C4 position is an excellent leaving group, and in the presence of water or hydroxide ions, it can be readily displaced.[3][4] This reaction is significantly accelerated under basic or strongly acidic conditions and at elevated temperatures.[5]
Immediate Corrective Actions:
-
Re-evaluate your workup pH: The most common cause is a basic aqueous workup. If you used a base like sodium bicarbonate or sodium hydroxide to neutralize the reaction mixture, you created ideal conditions for hydrolysis.
-
Check workup temperature: Performing the aqueous quench or extraction at room temperature or higher will increase the rate of hydrolysis.
-
Minimize contact time: Prolonged exposure of the chloropyrimidine to an aqueous environment, even at neutral pH, can lead to measurable hydrolysis.
Solution: For your next attempt, you must rigorously control the pH and temperature of the workup. Consider implementing one of the detailed protocols in this guide, such as the "Recommended Aqueous Workup with pH Control" or, for highly sensitive applications, the "Anhydrous Workup Procedure."
Q2: I observed a significant loss of yield after quenching my chlorination reaction (e.g., with POCl₃) on ice/water. How can I prevent this?
A: Quenching a phosphorus oxychloride (POCl₃) reaction mixture directly into a large volume of ice/water is a standard but often problematic procedure for sensitive chloropyrimidines.[6] The process is highly exothermic and generates hydrochloric acid (HCl), which can locally heat the mixture and promote acid-catalyzed hydrolysis. Furthermore, the resulting acidic aqueous phase can be difficult to handle and extract efficiently.[6]
Root Cause Analysis:
-
Exothermic Quench: The violent reaction between residual POCl₃ and water generates significant heat.
-
Acid-Catalyzed Hydrolysis: The generated HCl can catalyze the hydrolysis of the desired product.[7]
-
Poor Partitioning: The product may have some solubility in the acidic aqueous layer, leading to losses during extraction.
Recommended Solutions:
-
Distill Excess POCl₃: Before the quench, remove the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the exothermicity of the quench.[6][8]
-
Controlled Reverse Quench: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated sodium bicarbonate solution, ensuring the temperature is maintained below 5 °C. This method neutralizes the acid as it's generated but requires careful monitoring to avoid becoming too basic.
-
Alcohol-Based Quench: A safer and often more effective method is to quench the reaction mixture with an alcohol, such as methanol or isopropanol.[9] This converts the reactive phosphorus species into phosphate esters, which are easier to handle and separate. This approach avoids the introduction of large amounts of water.
-
Non-Aqueous Workup: The most robust solution is to avoid water altogether. After distilling the excess POCl₃, dissolve the residue in a non-polar organic solvent and filter off any insoluble byproducts (like amine hydrochlorides if used as a catalyst).[6][10]
Q3: My downstream reaction is failing, and I suspect my starting material, this compound, is the issue, even though it looked clean by NMR. What could be the problem?
A: It is possible that trace amounts of the hydrolyzed byproduct, 6-isopropylpyrimidin-4-one, are present and interfering with your subsequent reaction. The pyrimidinone byproduct contains a nucleophilic N-H group that can compete in reactions where your chloropyrimidine is intended to be the electrophile.
Diagnostic Steps:
-
LC-MS Analysis: Use a more sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect trace amounts of the hydrolyzed impurity.
-
Re-purification: If the impurity is detected, re-purify your material. A simple filtration through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), can often remove the more polar pyrimidinone.
-
Storage Conditions: Ensure the compound is stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and in a desiccator to prevent hydrolysis during storage.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of hydrolysis for this compound?
A: The hydrolysis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient due to the electronegativity of the two nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack. The C4 position is particularly activated. A nucleophile, such as a hydroxide ion (OH⁻) or a water molecule (H₂O), attacks the C4 carbon, forming a high-energy anionic intermediate known as a Meisenheimer complex.[11] This intermediate is stabilized by resonance. Subsequently, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final 6-isopropylpyrimidin-4-one product.
Caption: Mechanism of Hydrolysis for this compound.
Q: What is the optimal pH range to maintain during an aqueous workup?
A: To minimize hydrolysis, the aqueous workup should be maintained in a slightly acidic to neutral pH range.
| pH Range | Relative Hydrolysis Rate | Recommendation |
| < 4 | Moderate to High | Avoid. Acid-catalyzed hydrolysis can occur. |
| 4 - 6.5 | Minimal | Optimal. This range provides the best stability in an aqueous environment.[12] |
| 7 (Neutral) | Low | Acceptable. Keep contact time to a minimum. |
| > 7.5 | High to Very High | Avoid. Base-catalyzed hydrolysis is rapid and is the most common cause of product loss. |
Q: Can I use a non-aqueous workup to completely avoid hydrolysis?
A: Yes, a non-aqueous workup is the most effective method to prevent hydrolysis and is highly recommended, especially for large-scale synthesis or when high purity is critical.[6] A typical procedure involves removing the excess chlorinating agent (e.g., POCl₃) by distillation, dissolving the residue in a suitable organic solvent (like toluene or dichloromethane), and removing any solid byproducts by filtration.[6][10] This isolates the product in an organic solution, ready for purification or use in the next step, without any exposure to water.
Recommended Experimental Protocols
Protocol 1: Optimized Aqueous Workup with pH Control
This protocol is designed to minimize hydrolysis when an aqueous workup is necessary.
-
Initial Quench: After the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.
-
Solvent Addition: Dilute the cold reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Controlled Neutralization: Prepare a separate beaker containing a cold (0-5 °C) saturated solution of sodium chloride (brine). While vigorously stirring the brine solution, slowly add the diluted reaction mixture via a dropping funnel.
-
pH Monitoring & Adjustment: Monitor the pH of the aqueous layer continuously. If the pH drops below 4, add small portions of a cold, dilute sodium bicarbonate solution to bring it back into the 4.0 - 6.5 range. Crucially, do not allow the pH to exceed 7.
-
Phase Separation: Promptly transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer one more time with the chosen organic solvent.
-
Washing: Combine the organic layers and wash them once with cold brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Caption: Workflow for Optimized Aqueous Workup.
Protocol 2: Anhydrous (Non-Aqueous) Workup
This is the preferred method for preventing hydrolysis entirely.
-
Removal of Volatiles: After the chlorination reaction is complete, remove the excess POCl₃ and any reaction solvent under reduced pressure.
-
Residue Dissolution: Allow the residue to cool to room temperature under an inert atmosphere (N₂ or Ar). Add a dry, non-polar organic solvent such as toluene, dichloromethane, or hexanes.[8]
-
Filtration: Stir the mixture for 15-20 minutes. If a solid precipitate is present (typically amine hydrochloride catalyst byproducts), remove it by filtration through a pad of Celite®.
-
Rinsing: Wash the filter cake with a small amount of the dry solvent to ensure complete recovery of the product.
-
Isolation: The resulting filtrate contains the desired this compound. This solution can be concentrated to yield the crude product or used directly in a subsequent reaction step. If further purification is needed, it can be achieved by chromatography or crystallization.
References
- 1. echemi.com [echemi.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 10. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Substitution of Dichloropyrimidines
Welcome to the Technical Support Center for dichloropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the challenges in achieving regioselective substitution of dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is often attributed to the greater electron deficiency (higher LUMO coefficient) at the C4 position, making it more susceptible to nucleophilic attack.[1] However, this selectivity is not absolute and can be influenced by various factors, often leading to a mixture of C2 and C4 substituted products.[2][3][4]
Q2: What are the key factors that influence the C4/C2 regioselectivity?
Several factors can significantly impact the regioselectivity of substitution reactions on 2,4-dichloropyrimidines:
-
Electronic Effects of Substituents: The electronic nature of other substituents on the pyrimidine ring plays a crucial role.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the nucleophile can hinder the approach to a specific position, thereby influencing the regiochemical outcome.[3]
-
Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can alter the product ratio.[1][4]
-
Catalyst/Ligand System: In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligands can override the intrinsic reactivity of the C-Cl bonds, allowing for selective functionalization of either the C2 or C4 position.[6]
Q3: Why am I getting a mixture of C2 and C4 isomers, and how can I improve the selectivity?
Obtaining a mixture of isomers is a common challenge.[2][4] This occurs when the energy difference for the nucleophilic attack at the C2 and C4 positions is small. To improve selectivity:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and reaction temperatures. For instance, lower temperatures may increase selectivity.[1]
-
Modify the Substrate: Introducing a directing group on the pyrimidine ring can steer the substitution to the desired position.
-
Choose the Right Catalytic System: For cross-coupling reactions, ligand screening is essential to find a system that favors the desired regioisomer.[7]
Q4: Can quantum mechanical calculations predict the regioselectivity?
Yes, quantum mechanical (QM) calculations, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can be a powerful predictive tool.[3] The position with the larger LUMO lobe is generally the more electrophilic and thus more reactive towards nucleophiles.[3] When the energy gap between LUMO and LUMO+1 is small, both orbitals should be considered to predict the reaction outcome.[3][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Causes | Suggested Solutions |
| Poor C4-Regioselectivity / Mixture of Isomers | Reaction conditions favor a mixture of products. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.[2][4] | 1. Optimize Reaction Conditions: - Solvent & Base: For SNAr aminations, using n-butanol with DIPEA has been reported to favor C4 substitution.[4] - Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1] 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it when the desired product is maximized to avoid potential scrambling at higher temperatures or longer reaction times.[1] 3. Catalyst Selection (for cross-coupling): For Suzuki couplings, a strong preference for the C4 position is often observed.[2][9] |
| Difficulty Achieving C2-Substitution | C4 is the electronically preferred site for substitution in unsubstituted 2,4-dichloropyrimidine.[1] Inappropriate reaction conditions are being used. | 1. Substrate Modification: Use a 2,4-dichloropyrimidine with an electron-donating group (e.g., OMe, NHMe) at the C6 position to direct substitution to C2.[3][8] 2. Specific Reagents: For aminations on substrates with a C5-EWG, tertiary amines can be highly C2-selective.[5] 3. Alternative Conditions: Explore reaction systems like TFA/IPA, which have been reported to facilitate C2 substitution.[4] 4. Palladium Catalysis: For C-S cross-coupling, palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-selectivity.[6] |
| Low or No Reaction | The dichloropyrimidine substrate is deactivated by substituents. The nucleophile is not reactive enough. Reaction conditions are not optimal. | 1. Increase Reactivity: Use a stronger nucleophile or add an activating agent. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.[1] 3. Screen Solvents and Bases: The choice of solvent and base can significantly impact the reaction rate.[1] |
Data Presentation
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Substituted 2,4-Dichloropyrimidines
| Substituent at C6 | Nucleophile | Reaction Conditions | C4:C2 Isomer Ratio | Reference |
| H | Neutral Nitrogen Nucleophiles | Varies | 1:1 to 4:1 | [2] |
| 4-Fluorophenyl | Dibutylamine | K₂CO₃, DMAc | 70:30 | [2] |
| Aryl | Aliphatic Secondary Amines | Pd-catalyzed, LiHMDS, THF | Highly C4-selective | [2] |
| OMe / NHMe | Nucleophile (general) | DFT Calculation | C2-selective predicted | [3] |
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | General Observation | Notes | Reference |
| Suzuki Coupling | Strong preference for C4 | Microwave-assisted protocols can provide good to high yields of the C4-substituted product. | [2][9] |
| Stille Coupling | Strong preference for C4 | Allows for sequential introduction of different substituents. | [2] |
| Sonogashira Coupling | Little difference in reactivity between C2 and C4 | [2] | |
| C-S Coupling | C2-selective with bulky NHC ligands | This is a notable exception to the general C4-selectivity. | [6] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)
This protocol is based on a procedure for the regioselective C4-substitution of 2,4-dichloropyrimidines.[9]
-
Reagent Preparation: In a microwave vial, combine the 2,4-dichloropyrimidine derivative (1.0 equiv.), the aryl or heteroaryl boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.5-3 mol%), and a base like Na₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to 100 °C for 15 minutes.[9] Note that the optimal temperature may vary depending on the substrates.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the C4-substituted pyrimidine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This is a general procedure that can be adapted based on the desired regioselectivity and substrates.
-
Reaction Setup: To a solution of the dichloropyrimidine in a suitable solvent (e.g., n-butanol, DMAc, THF), add the nucleophile (1.0-1.2 equiv.) and a base (e.g., DIPEA, K₂CO₃) if required.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures). The optimal temperature and reaction time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Factors influencing regioselectivity in dichloropyrimidine substitution.
Caption: General experimental workflow for regioselective substitution.
Caption: Troubleshooting decision tree for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
identifying over-chlorination byproducts in pyrimidine synthesis.
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments, with a focus on identifying over-chlorination byproducts.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize a mono-chlorinated pyrimidine, but my reaction has produced a mixture of products. How can I determine if I have over-chlorination byproducts?
A1: Over-chlorination is a common side reaction when the stoichiometry of the chlorinating agent or reaction conditions are not carefully controlled. The most likely byproducts are di- or even tri-chlorinated pyrimidines. To identify these, you should analyze your crude reaction mixture using a combination of chromatographic and spectroscopic techniques.
-
Thin Layer Chromatography (TLC): Over-chlorinated byproducts are typically less polar than the mono-chlorinated desired product. On a normal-phase silica gel TLC plate, they will exhibit a higher Rf value.
-
Mass Spectrometry (MS): This is a definitive technique for identifying over-chlorination. Look for molecular ion peaks that correspond to the addition of one or more chlorine atoms to your expected product. Remember to check the isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl). For a dichlorinated compound, you will see peaks at M, M+2, and M+4 with a characteristic intensity ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be very informative. The substitution of a hydrogen atom with a chlorine atom on the pyrimidine ring will result in the disappearance of a proton signal in the aromatic region. ¹³C NMR will show shifts in the carbon signals, particularly for the carbon atoms bonded to chlorine.
Q2: My mass spectrum shows a complex isotopic cluster that I suspect is from a polychlorinated byproduct. How can I interpret this?
A2: The presence of multiple chlorine atoms in a molecule leads to a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
Mono-chlorinated: You will observe two peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 3:1.
-
Di-chlorinated: You will see three peaks, [M]⁺, [M+2]⁺, and [M+4]⁺, with an intensity ratio of roughly 9:6:1.
-
Tri-chlorinated: You will observe four peaks, [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with an approximate intensity ratio of 27:27:9:1.
Observing these patterns is strong evidence for the presence and number of chlorine atoms in your byproduct.
Q3: I have confirmed the presence of a di-chlorinated byproduct. What are the likely structures?
A3: The regioselectivity of the second chlorination depends on the position of the first chlorine and the presence of other substituents on the pyrimidine ring. Common chlorinating agents like phosphorus oxychloride (POCl₃) typically replace hydroxyl groups with chlorine. If your starting material has multiple hydroxyl groups, incomplete reaction can lead to chloro-hydroxy-pyrimidines, while excessive reaction can lead to polychlorinated products. For example, starting from a dihydroxypyrimidine, both mono- and di-chloro pyrimidines can be formed.[1]
Q4: How can I minimize the formation of over-chlorination byproducts?
A4: To reduce over-chlorination, you should carefully control the reaction conditions:
-
Stoichiometry: Use the minimum required amount of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but large excesses should be avoided.
-
Temperature: Lowering the reaction temperature can often increase the selectivity for mono-chlorination.
-
Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the desired product is formed to prevent further chlorination.
-
Order of Addition: In some cases, slow addition of the chlorinating agent to the pyrimidine substrate can help maintain a low concentration of the reagent and improve selectivity.
Troubleshooting Guides
Issue 1: Unexpected spots on TLC, suspecting over-chlorination.
Workflow for Identification:
Caption: Workflow for identifying suspected over-chlorination byproducts.
Issue 2: Difficulty in separating the desired product from over-chlorinated byproducts.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Use a less polar solvent system to increase the separation between your product and the higher Rf byproducts. A gradient elution might be necessary.
-
Silica Gel: Use high-performance silica gel with a smaller particle size for better resolution.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective purification method. Choose a solvent in which the solubility of your product and the byproducts differ significantly with temperature.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
Experimental Protocols
Protocol 1: General Procedure for Chlorination of Hydroxypyrimidines with POCl₃
This protocol is adapted from a general method for the chlorination of various hydroxy- N-heterocycles.[2]
-
Reaction Setup: In a sealed reactor, add the hydroxyl-containing pyrimidine (0.3 moles).
-
Reagent Addition: Add one equivalent of phosphorus oxychloride (POCl₃) per hydroxyl group and one equivalent of pyridine.
-
Reaction Conditions: Heat the sealed reactor to 160 °C for 2 hours.
-
Workup:
-
Cool the reactor to room temperature and carefully open it in a fume hood.
-
Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0 °C).
-
Adjust the pH of the aqueous solution to 8-9 with a saturated solution of sodium carbonate (Na₂CO₃).
-
The product can then be isolated by filtration if it is a solid or by extraction with an organic solvent.
-
Caution: POCl₃ is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching process can be exothermic.
Protocol 2: Analytical Method for Separation and Identification of Chlorinated Pyrimidines by GC-MS
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample to an appropriate concentration (e.g., 1 mg/mL).
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable.
-
Injector: Use a splitless injection at a temperature of 250 °C.
-
Oven Program: A temperature gradient is typically used. For example, start at 80 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weights of your product and potential byproducts (e.g., 50-400 m/z).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks corresponding to different components.
-
Analyze the mass spectrum of each peak to determine the molecular weight and isotopic pattern, which will help identify the number of chlorine atoms.
-
Data Presentation
Table 1: Spectroscopic Data for Exemplary Chlorinated Pyrimidines[2]
| Compound | 1H-NMR (Solvent) δ (ppm) | 13C-NMR (Solvent) δ (ppm) | MS (ESI, m/z) |
| 2,4-Dichloro-5-bromopyrimidine | 8.69 (s, 1H) (CDCl₃) | 161.6, 161.4, 158.9, 118.8 (CDCl₃) | 226.9 |
| 2,4-Dichloro-5-methylpyrimidine | Not specified | Not specified | Not specified |
| 2,4,5-Trichloropyrimidine | 8.59 (s, 1H) (CDCl₃) | 159.9, 158.7, 157.9, 129.2 (CDCl₃) | 183.0 |
| 2,4-Dichloro-6-aminopyrimidine | 7.75 (d, br, J=32 Hz, 2H), 6.45 (s, 1H) (DMSO) | 166.4, 159.4, 158.4, 102.2 (DMSO) | 164.1 |
| 2,4-Dichloro-6-methylpyrimidine | 7.19 (d, J=2.8 Hz, 1H), 2.54 (d, J=4.4 Hz, 3H) (CDCl₃) | 171.8, 162.3, 160.4, 119.4, 23.8 (CDCl₃) | 163.1 |
Table 2: Spectroscopic Data for 4-Amino-2,6-dichloropyrimidine[3]
| Technique | Data |
| ¹H-NMR (DMSO-d₆) | ~7.8 ppm (br s, 2H, NH₂), ~6.5 ppm (s, 1H, H-5) |
| ¹³C-NMR (DMSO-d₆) | ~163 ppm (C-4), ~158 ppm (C-2, C-6), ~103 ppm (C-5) |
| Mass Spectrometry (m/z) | 163 [M]⁺ (³⁵Cl, ³⁵Cl), 165 [M+2]⁺ (³⁵Cl, ³⁷Cl), 167 [M+4]⁺ (³⁷Cl, ³⁷Cl) |
Signaling Pathways and Logical Relationships
Potential Over-chlorination Pathways
Caption: Potential pathways for over-chlorination in pyrimidine synthesis.
References
Technical Support Center: LC-MS for Monitoring 4-Chloro-6-isopropylpyrimidine Reaction Progress
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress of 4-Chloro-6-isopropylpyrimidine. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the LC-MS analysis of your reaction.
| Problem | Possible Causes | Suggested Solutions |
| No or Low Signal for this compound | Improper ionization settings; Incorrect mobile phase composition; Analyte degradation; Low concentration. | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature); Ensure the mobile phase pH is suitable for protonating the analyte (e.g., add 0.1% formic acid); Check for analyte stability in the chosen solvent and temperature; Concentrate the sample if the concentration is below the limit of detection. |
| Shifting Retention Times | Inconsistent mobile phase preparation; Fluctuations in column temperature; Column degradation. | Prepare fresh mobile phase daily and ensure thorough mixing and degassing; Use a column oven to maintain a stable temperature; If the column has been used extensively, consider replacing it. |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Co-elution with matrix components; Inappropriate sample solvent. | Dilute the sample before injection; Optimize the chromatographic gradient to better separate the analyte from interfering compounds in the reaction mixture; Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase. |
| High Background Noise or Contamination | Contaminated solvents, vials, or LC-MS system; Carryover from previous injections. | Use high-purity, LC-MS grade solvents and reagents; Run blank injections of solvent to identify the source of contamination; Implement a thorough wash method between sample injections.[1] |
| Ion Suppression or Enhancement | Co-eluting matrix components from the reaction mixture (e.g., unreacted starting materials, reagents, or byproducts) affecting the ionization of the target analyte.[2] | Modify the chromatographic method to separate the analyte from the interfering matrix components; Adjust the sample preparation procedure to remove interfering substances; Dilute the sample to reduce the concentration of matrix components. |
| Unexpected Peaks in the Chromatogram | Presence of reaction byproducts, isomers, or impurities in the starting materials. | Use MS data to determine the molecular weight of the unexpected peaks and hypothesize their structures; Analyze starting materials for purity before use; Investigate potential side reactions or degradation pathways.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound and its potential byproducts?
A1: The primary ion to monitor for this compound in positive ion mode would be the protonated molecule [M+H]⁺. The table below summarizes the expected m/z values for the target analyte and a potential byproduct.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₉ClN₂ | 156.61 | 157.05 |
| 2-Amino-4-chloro-6-isopropylpyrimidine | C₇H₁₀ClN₃ | 171.63 | 172.06 |
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
A2: Confirmation can be achieved by comparing the retention time and the mass spectrum of your sample peak with that of a pure standard. Additionally, performing MS/MS analysis will generate a characteristic fragmentation pattern that can serve as a fingerprint for the compound.
Q3: What type of LC column is suitable for this analysis?
A3: A reversed-phase C18 column is a common and effective choice for the separation of small, relatively nonpolar molecules like this compound.
Q4: What are the key considerations for sample preparation when monitoring a chemical reaction?
A4: It is crucial to immediately quench the reaction in the aliquot taken for analysis to prevent further reaction. The sample should then be diluted with a suitable solvent to a concentration within the linear range of the instrument. Filtration of the sample through a 0.22 or 0.45 µm filter is recommended to remove any particulate matter that could clog the LC system.
Q5: How can I quantify the progress of my reaction using LC-MS?
A5: Reaction progress can be quantified by creating a calibration curve using standards of known concentrations for the starting material and the product. By integrating the peak areas of the analyte and the starting material in the reaction samples, you can determine their respective concentrations and calculate the percentage conversion over time.
Experimental Protocol: LC-MS Monitoring of Reaction Progress
This protocol provides a general methodology for monitoring the reaction progress of this compound. Optimization may be required based on the specific reaction conditions and available instrumentation.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
2. Materials and Reagents:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
Sample Diluent: Acetonitrile or a mixture of Mobile Phase A and B.
-
Standards: Pure standards of this compound and any key starting materials.
3. LC Method Parameters:
| Parameter | Value |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1-5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes. |
4. MS Method Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Range | m/z 100 - 500 |
| Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Monitor the [M+H]⁺ ions of the analyte and starting materials. |
5. Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a larger volume of a suitable solvent (e.g., 990 µL of acetonitrile).
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
Inject the sample onto the LC-MS system.
6. Data Analysis:
-
Integrate the peak areas for the starting material and this compound.
-
Use a calibration curve to determine the concentration of each compound.
-
Calculate the percent conversion of the starting material to the product.
Visualizations
Caption: Experimental workflow for monitoring reaction progress using LC-MS.
Caption: Logical troubleshooting workflow for common LC-MS issues.
References
Validation & Comparative
Comparative Spectroscopic Analysis of 4-Chloro-6-isopropylpyrimidine and Analogues
A detailed guide to the ¹H and ¹³C NMR spectroscopic signatures of 4-chloro-6-isopropylpyrimidine in comparison to other chlorinated pyrimidine derivatives, providing valuable data for researchers in synthetic chemistry and drug discovery.
This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound alongside two related chlorinated pyrimidines: 4,6-dichloropyrimidine and 2,4-dichloropyrimidine. The objective is to provide a clear, data-driven comparison to aid in the identification, characterization, and purity assessment of these important heterocyclic compounds.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift values for this compound and the selected alternative compounds. The data for this compound is based on predicted values, which serve as a valuable reference in the absence of readily available experimental spectra.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | CDCl₃ | 8.8 (s, 1H, H-2), 7.2 (s, 1H, H-5), 3.2 (sept, 1H, CH), 1.3 (d, 6H, CH₃) |
| 4,6-Dichloropyrimidine | CDCl₃ | 8.824 (s, 1H, H-2), 7.460 (s, 1H, H-5)[1] |
| 2,4-Dichloropyrimidine | CDCl₃ | 8.6 (d, 1H, H-6), 7.4 (d, 1H, H-5) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| This compound | CDCl₃ | 170.0 (C-6), 161.0 (C-4), 158.0 (C-2), 118.0 (C-5), 33.0 (CH), 22.0 (CH₃) |
| 4,6-Dichloropyrimidine | CDCl₃ | 162.5 (C-4, C-6), 159.0 (C-2), 122.0 (C-5) |
| 2,4-Dichloropyrimidine | CDCl₃ | 163.0 (C-2), 161.5 (C-4), 155.0 (C-6), 120.0 (C-5) |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the pyrimidine derivatives discussed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is used.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with an adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Integration of the proton signals is performed to determine the relative number of protons.
-
Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
Structure-Spectra Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected NMR spectroscopic data.
References
A Comparative Guide to the Infrared Spectrum of 4-Chloro-6-isopropylpyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected infrared (IR) spectrum of 4-Chloro-6-isopropylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral information from structurally similar pyrimidine derivatives to predict and understand its key vibrational modes. The information herein is intended to serve as a valuable resource for spectroscopic analysis, quality control, and structural elucidation in a research and development setting.
Predicted Infrared Spectral Data
The following table summarizes the expected key IR absorption bands for this compound based on the analysis of analogous compounds, including 4-chloro-2,6-dimethylpyrimidine and other substituted pyrimidines. It is important to note that these are predicted ranges and actual experimental values may vary.
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Notes |
| ~3100 - 3000 | C-H stretching (aromatic) | Vibrations associated with the C-H bonds on the pyrimidine ring. |
| ~2970 - 2870 | C-H stretching (aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the isopropyl group. |
| ~1600 - 1550 | C=N stretching | Characteristic stretching vibrations of the carbon-nitrogen double bonds within the pyrimidine ring. In some pyrimidine derivatives, this can be observed around 1525-1575 cm⁻¹[1]. |
| ~1500 - 1400 | C=C stretching (aromatic) | Skeletal vibrations of the pyrimidine ring. For substituted pyrimidines, these bands are often observed to be relatively insensitive to the nature of the substituents[2]. |
| ~1465 and ~1375 | C-H bending (aliphatic) | Bending vibrations of the C-H bonds in the isopropyl group. The band around 1375 cm⁻¹ is characteristic of a gem-dimethyl group. |
| ~1200 - 1000 | C-N stretching and ring vibrations | Complex vibrations involving the stretching of the carbon-nitrogen single bonds and deformation of the pyrimidine ring. |
| ~850 - 750 | C-H out-of-plane bending (aromatic) | Bending vibrations of the C-H bonds on the pyrimidine ring, which are sensitive to the substitution pattern. |
| ~800 - 600 | C-Cl stretching | The carbon-chlorine stretching vibration is typically observed in this region. For instance, in pyrimethamine, a chlorinated pyrimidine derivative, the C-Cl stretching vibration is reported between 550 and 850 cm⁻¹[3]. A general reference places the C-Cl stretch for substituted pyrimidines at around 700 cm⁻¹[1]. |
Experimental Protocols for Infrared Spectroscopy
The following are detailed methodologies for acquiring IR spectra of solid samples, which would be applicable to this compound.
Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [4][5]
ATR-FTIR is a widely used technique for solid and liquid samples that requires minimal sample preparation.
-
Principle: An infrared beam is passed through an ATR crystal with a high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in contact with the crystal. The detector measures the attenuation of this evanescent wave by the sample.[4][6]
-
Procedure for Solid Samples:
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use a pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum of the sample.
-
After measurement, remove the sample and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
-
Method 2: Thin Solid Film Method [1]
This method is suitable for soluble solid samples and involves depositing a thin film of the compound onto an IR-transparent salt plate.
-
Procedure:
-
Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum. If the signal is too weak, add more solution and allow the solvent to evaporate. If the signal is too strong, dilute the original solution and prepare a new film.
-
After analysis, clean the salt plate with an appropriate solvent.
-
In this technique, the solid sample is ground into a fine powder and dispersed in a mulling agent, typically Nujol (mineral oil).
-
Procedure:
-
Grind a small amount of the solid sample (5-10 mg) to a fine powder using an agate mortar and pestle.
-
Add a small drop of Nujol to the powdered sample.
-
Continue grinding until the mixture has a uniform, translucent consistency.
-
Transfer the mull onto a salt plate, and place a second salt plate on top, gently spreading the mull into a thin film.
-
Place the sandwiched plates in the spectrometer and acquire the spectrum. Note that Nujol itself has characteristic C-H stretching and bending bands that will be present in the spectrum.
-
Visualizing Experimental and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows in spectroscopic analysis.
Caption: Experimental workflow for obtaining and analyzing an IR spectrum.
Caption: Logical workflow for the comparison of spectral data.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine [scirp.org]
- 4. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Reactivity of 4-Chloro-6-isopropylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For researchers and professionals in drug discovery and medicinal chemistry, the selection of the right heterocyclic building block is a critical decision that dictates the efficiency and outcome of a synthetic route. Substituted pyrimidines are a cornerstone of modern pharmaceutical development, prized for their versatile reactivity and presence in a myriad of bioactive molecules. This guide provides an in-depth technical comparison of two key pyrimidine intermediates: 4-chloro-6-isopropylpyrimidine and 4,6-dichloropyrimidine . We will dissect their reactivity profiles in the context of nucleophilic aromatic substitution (SNAAr), supported by mechanistic principles and experimental insights, to empower chemists in making informed decisions for their synthetic campaigns.
The Pyrimidine Core: An Electron-Deficient Scaffold Primed for Nucleophilic Attack
The pyrimidine ring, a diazine heterocycle, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is fundamental to its chemistry, as it renders the carbon atoms of the ring electrophilic and thus susceptible to attack by nucleophiles. The most common reaction pathway for functionalizing halopyrimidines is the Nucleophilic Aromatic Substitution (SNAAr) mechanism.
The reactivity of the carbon positions in the pyrimidine ring towards nucleophilic attack generally follows the order C4(6) > C2 > C5.[1] This preference is a consequence of the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate, the key intermediate in the SNAAr reaction. Attack at the C4 or C6 positions allows for the delocalization of the negative charge onto one of the ring nitrogens, a more favorable resonance structure compared to attack at C5.[1]
Understanding the Mechanism: Nucleophilic Aromatic Substitution (SNAAr)
The SNAAr reaction is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[2]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The facility of this reaction is highly dependent on the nature of the substituents on the pyrimidine ring. Electron-withdrawing groups enhance the electrophilicity of the ring carbons and stabilize the Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity of the ring and destabilize the intermediate, leading to slower reaction rates.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAAr) on a halopyrimidine.
Head-to-Head Comparison: 4,6-Dichloropyrimidine vs. This compound
The key to understanding the differential reactivity of these two molecules lies in the electronic and steric nature of their substituents at the C6 position: a chloro group versus an isopropyl group.
4,6-Dichloropyrimidine: The Activated Workhorse
4,6-Dichloropyrimidine is a highly reactive and versatile building block in organic synthesis.[3] Its reactivity is governed by the following factors:
-
Electronic Effects: The presence of two strongly electron-withdrawing chlorine atoms significantly activates the pyrimidine ring for nucleophilic attack. Both chlorines enhance the electrophilicity of the C4 and C6 positions.
-
Sequential Reactivity: In reactions with nucleophiles like amines, the two chlorine atoms can be substituted sequentially. The first substitution typically occurs readily under mild to moderate conditions. However, the introduction of an electron-donating amino group deactivates the ring towards a second substitution.[1][4] This deactivation means that the second substitution often requires harsher reaction conditions, such as higher temperatures or the use of a catalyst (e.g., palladium-catalyzed Buchwald-Hartwig amination).[4] This differential reactivity allows for the selective synthesis of mono- and di-substituted pyrimidines.
This compound: A Modulated Reactivity Profile
In contrast, this compound presents a more nuanced reactivity profile:
-
Electronic Effects: The isopropyl group is an electron-donating group (EDG) through induction. This property deactivates the pyrimidine ring towards nucleophilic attack compared to a hydrogen or a chlorine atom at the same position. The increased electron density on the ring makes it less electrophilic.
-
Steric Effects: The bulky isopropyl group can sterically hinder the approach of a nucleophile to the adjacent C5 and C-N positions, but its direct steric impact on the C4 position is less pronounced.
Quantitative Insights: A Comparative Summary
| Feature | 4,6-Dichloropyrimidine | This compound |
| Electronic Nature of C6 Substituent | Electron-withdrawing (Chloro) | Electron-donating (Isopropyl) |
| Ring Activation towards SNAAr | Highly Activated | Deactivated (relative to 4,6-dichloropyrimidine) |
| Predicted Reactivity | High | Moderate to Low |
| Sequential Substitution | Yes, with deactivation after the first substitution. | Not applicable (monochloro) |
Experimental data for the monoamination of 4,6-dichloropyrimidine with various sterically hindered amines demonstrate that good to excellent yields can be obtained, highlighting its high reactivity.
| Amine Nucleophile | Yield of Mono-aminated Product |
| Adamantan-1-amine | ~99% |
| (1-Adamantyl)methanamine | 65% |
| 1-(Adamantan-1-yl)ethan-1-amine | 76% |
| Data synthesized from a study on the monoamination of 4,6-dichloropyrimidine.[5] |
For this compound, while specific yield data under identical conditions is unavailable for a direct comparison, the deactivating nature of the isopropyl group suggests that it would require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases/catalysts) to achieve comparable yields to 4,6-dichloropyrimidine in a similar reaction.
Experimental Protocol: Comparative Amination via SNAAr
This protocol provides a general framework for comparing the reactivity of the two pyrimidines through a standard amination reaction. Researchers should perform both reactions in parallel for a direct comparison.
Objective: To compare the reaction rate and yield of the monoamination of 4,6-dichloropyrimidine and this compound with a model amine (e.g., benzylamine).
Materials:
-
4,6-Dichloropyrimidine
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate glassware and stirring equipment
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 4,6-dichloropyrimidine (1.0 mmol) to one and this compound (1.0 mmol) to the other.
-
Reagent Addition: To each flask, add anhydrous potassium carbonate (2.5 mmol) and anhydrous DMF (5 mL).
-
Commence stirring and add benzylamine (1.1 mmol) to each flask at room temperature.
-
Reaction: Heat both reaction mixtures to 80 °C.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour). Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is deemed complete (or after a set time, e.g., 6 hours, for comparison), cool the mixtures to room temperature.
-
Pour each reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography if necessary. Determine the yield of the mono-aminated product for each reaction and compare the reaction times based on the TLC analysis.
Caption: Workflow for the comparative amination experiment.
Conclusion: Selecting the Appropriate Reagent
The choice between 4,6-dichloropyrimidine and this compound is contingent on the specific synthetic objective.
-
4,6-Dichloropyrimidine is the reagent of choice when high reactivity is desired and for the synthesis of both mono- and di-substituted pyrimidines. Its activated nature allows for substitutions under relatively mild conditions. The sequential substitution pathway offers a route to asymmetrically substituted 4,6-diaminopyrimidines, although optimization is often required for the second substitution step.
-
This compound is a suitable substrate when a single substitution is desired and when the presence of an alkyl group at the C6 position is a required feature of the target molecule. Researchers should anticipate that this substrate will be less reactive than its dichloro counterpart and may require more forcing reaction conditions to achieve high yields.
By understanding the fundamental principles of electronic and steric effects on the SNAAr reactivity of the pyrimidine core, chemists can strategically select the optimal building block to streamline their synthetic efforts and accelerate the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloro-6-isopropylpyrimidine in Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an objective comparison of 4-Chloro-6-isopropylpyrimidine with other pyrimidine alternatives, focusing on its performance in key synthetic transformations and its applications in drug discovery.
Advantages of the Isopropyl Group at the 6-Position
The isopropyl group at the 6-position of the pyrimidine ring in this compound imparts several distinct advantages in chemical synthesis and drug design:
-
Modulation of Physicochemical Properties: The isopropyl group is a moderately bulky and lipophilic substituent. Its presence can significantly influence the solubility, lipophilicity (logP), and metabolic stability of the final molecule. This is a crucial parameter for optimizing the pharmacokinetic profile of a drug candidate.
-
Steric Influence on Reactivity and Selectivity: The steric hindrance provided by the isopropyl group can influence the regioselectivity of reactions on the pyrimidine ring. In cases of multiple reactive sites, the isopropyl group can direct incoming reagents to a specific position, leading to a more controlled and predictable synthesis.
-
Enhanced Binding Interactions: In the context of drug design, the isopropyl group can form favorable van der Waals interactions within the hydrophobic pockets of target proteins, such as kinases. This can lead to increased binding affinity and potency of the inhibitor.
The chlorine atom at the 4-position is a key reactive handle, readily undergoing nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of functional groups, making this compound a versatile intermediate for the synthesis of diverse compound libraries.
Performance in Key Synthetic Reactions
The utility of a building block is determined by its performance in common synthetic transformations. Here, we compare the anticipated and reported performance of this compound in two fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes the chlorine atom at the 4-position susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.
General Reaction Scheme:
Caption: General workflow for SNAr of this compound.
While direct comparative kinetic data for this compound is scarce in the literature, we can infer its reactivity relative to other 4-chloro-6-alkylpyrimidines. The electronic effect of the isopropyl group is weakly electron-donating, which might slightly decrease the electrophilicity of the C4 position compared to a methyl group. However, the steric bulk of the isopropyl group is likely to have a more significant impact, potentially slowing down the rate of nucleophilic attack, especially with bulky nucleophiles.
Comparative Data for SNAr of Related Chloropyrimidines
| Pyrimidine Building Block | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 2-Chloropyrimidine | Piperidine | K₂CO₃, water, 35-65°C, 1h | 88 | [Not specified] |
| 4,6-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT, 48h | 95 | [Not specified] |
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine, neat, 4.5h | 84 | [Not specified] |
Disclaimer: The data in this table is for related chloropyrimidine compounds and is intended to provide a general indication of reactivity. Yields for this compound will be substrate and condition dependent.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The chloro group at the 4-position of this compound serves as an excellent coupling partner for various boronic acids and esters.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
The steric hindrance of the isopropyl group at the 6-position can influence the efficiency of the Suzuki-Miyaura coupling. While it may slightly decrease the reaction rate compared to a smaller alkyl substituent, it can also play a role in preventing undesired side reactions and influencing the regioselectivity in more complex systems.
Comparative Data for Suzuki-Miyaura Coupling of Related Chloropyrimidines
| Pyrimidine Building Block | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 71 (for 2-chloro-4-phenylpyrimidine) | [1] |
| 4,6-Dichloropyrimidine | (3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Good | [Not specified] |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 80-85 (for 2,5-dichloro-4,6-diphenylpyrimidine) | [2] |
Disclaimer: This table presents data for related polychlorinated pyrimidines to illustrate general reaction conditions and achievable yields. The performance of this compound will depend on the specific reaction partners and optimized conditions.
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP. The 4-amino-pyrimidine moiety is a common feature in many approved and investigational kinase inhibitors. This compound is an excellent starting material for the synthesis of such compounds.
Illustrative Signaling Pathway: p38 MAPK
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its dysregulation is implicated in various diseases, making it an attractive therapeutic target.
Caption: Simplified p38 MAPK signaling pathway and the point of intervention for a pyrimidine-based inhibitor.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound, adapted from literature procedures for similar substrates. Optimization for specific substrates is recommended.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 equiv)
-
Solvent (e.g., DMF, NMP, Dioxane)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of functionalized pyrimidines. The isopropyl group offers distinct advantages in modulating physicochemical properties and influencing steric interactions, which can be strategically exploited in drug design and synthetic chemistry. While direct quantitative comparisons with other 4-chloro-6-alkylpyrimidines are not extensively documented, the provided information and protocols offer a solid foundation for its application in the synthesis of kinase inhibitors and other biologically active molecules. The choice of the optimal pyrimidine building block will ultimately depend on the specific synthetic strategy and the desired properties of the target molecule.
References
A Comparative Guide to the Structural Validation of 4-Chloro-6-isopropylpyrimidine by NMR Spectroscopy
In the landscape of pharmaceutical and agrochemical research, pyrimidine derivatives serve as indispensable scaffolds for developing novel therapeutic agents and functional molecules. Among these, 4-Chloro-6-isopropylpyrimidine is a critical building block, valued for its specific reactivity and structural features. The precise confirmation of its chemical structure is not merely a procedural step; it is the bedrock of reproducible synthesis, downstream reaction success, and regulatory compliance. An incorrect structural assignment can lead to failed campaigns, misinterpreted biological data, and significant safety concerns.
This guide provides an in-depth, authoritative framework for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, establish a self-validating analytical workflow, and objectively compare NMR with alternative analytical techniques, grounding our discussion in robust experimental principles.
The Definitive Signature: Predicting the NMR Spectrum
NMR spectroscopy offers an unparalleled, non-destructive view of a molecule's atomic framework. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise connectivity and chemical environment of each atom.
Based on fundamental principles and data from analogous structures, we can predict the characteristic NMR signature of this compound. The electronegative nitrogen atoms in the pyrimidine ring significantly deshield adjacent protons and carbons, shifting their signals to a higher chemical shift (downfield) in the spectrum.
Quantitative Analysis of 4-Chloro-6-isopropylpyrimidine: A Comparative Guide to HPLC and Alternative Chromatographic Techniques
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 4-Chloro-6-isopropylpyrimidine, a key building block in the synthesis of various biologically active compounds, exemplifies this principle. Its purity and concentration must be meticulously controlled to ensure the desired reaction stoichiometry and minimize the formation of potentially harmful impurities. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of this compound, alongside a critical evaluation of alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.
Physicochemical Properties of this compound: A Foundation for Method Development
Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method. As a chlorinated pyrimidine derivative, it possesses moderate polarity. The presence of the chlorine atom and the nitrogen atoms in the pyrimidine ring introduces polar characteristics, while the isopropyl group contributes to its hydrophobicity. This amphiphilic nature makes it amenable to Reversed-Phase HPLC, where the separation is driven by hydrophobic interactions between the analyte and the stationary phase.
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For the quantitative analysis of this compound, an RP-HPLC method with UV detection is the most common and reliable approach.
Causality of Experimental Choices
-
Stationary Phase: A C18 column is the preferred choice for the initial method development. The octadecylsilyl (C18) bonded phase provides a highly hydrophobic surface, facilitating strong retention of the moderately nonpolar this compound. This allows for effective separation from more polar starting materials or degradation products. The use of a column with a particle size of 5 µm offers a good balance between efficiency and backpressure.
-
Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often favored over methanol as it typically provides better peak shapes and lower backpressure. The aqueous component, often water with a small amount of acid (e.g., 0.1% formic acid), helps to control the ionization of the analyte and any residual silanol groups on the stationary phase, thereby improving peak symmetry. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration, is often employed to ensure the elution of any potential, more hydrophobic impurities.
-
Detection: this compound contains a pyrimidine ring, which is a chromophore that absorbs UV light. The UV detector is set at a wavelength that corresponds to the maximum absorbance of the analyte (λmax), which for many pyrimidine derivatives is in the range of 220-280 nm. This ensures high sensitivity for the quantitative analysis.
Experimental Protocol: Quantitative Analysis of this compound by RP-HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-10 min: Linear gradient to 20% A, 80% B
-
10-12 min: Hold at 20% A, 80% B
-
12.1-15 min: Return to initial conditions (60% A, 40% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject a working standard solution (e.g., 10 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates for the this compound peak should be ≥ 2000.
5. Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis and obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the predominant technique, certain situations may warrant the use of alternative methods. Here, we compare Gas Chromatography (GC) and Capillary Electrophoresis (CE) with HPLC for the quantitative analysis of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] this compound, with a moderate molecular weight, can be amenable to GC analysis.
-
Principle: The sample is vaporized and injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a Flame Ionization Detector (FID), which is highly sensitive to organic compounds.
-
Advantages:
-
High Resolution: GC, especially with capillary columns, offers excellent separation efficiency.
-
Speed: Analysis times can be shorter than HPLC for volatile compounds.
-
Cost-Effective: The carrier gas (e.g., nitrogen, helium) is generally less expensive than HPLC solvents.[1]
-
-
Disadvantages:
-
Thermal Stability: The analyte must be thermally stable and not decompose at the high temperatures of the injector and column.
-
Volatility: The compound must be sufficiently volatile to be vaporized without decomposition.
-
Sample Preparation: Derivatization may be required for less volatile or polar compounds to increase their volatility.
-
-
Applicability to this compound: Given its structure, this compound is likely to be sufficiently volatile and thermally stable for GC analysis.
Experimental Protocol: Quantitative Analysis of this compound by GC-FID
1. Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a capillary column.
2. Chromatographic Conditions:
-
Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 20:1).
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable organic solvent such as acetone or ethyl acetate.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[2]
-
Principle: Analytes migrate through a narrow capillary filled with an electrolyte solution under the influence of a high voltage. The separation is based on the charge-to-size ratio of the analytes.
-
Advantages:
-
High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.
-
Small Sample Volume: Only nanoliter volumes of sample are required.
-
Rapid Analysis: Separation times are often very short.
-
-
Disadvantages:
-
Sensitivity: Concentration sensitivity can be lower than HPLC due to the small injection volumes and short path length for detection.
-
Reproducibility: Migration times can be more susceptible to variations in buffer composition and temperature compared to HPLC retention times.
-
Limited to Charged or Ionizable Analytes: Neutral compounds require the use of techniques like Micellar Electrokinetic Chromatography (MEKC).
-
-
Applicability to this compound: As a pyrimidine derivative, this compound can be analyzed by CE, potentially after protonation in an acidic buffer.
Experimental Protocol: Quantitative Analysis of this compound by CE
1. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
2. Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm ID.
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: 254 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three techniques for the quantitative analysis of this compound. The data is based on typical performance for similar small molecules and should be validated for the specific application.
| Parameter | RP-HPLC | GC-FID | Capillary Electrophoresis (CE) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~3 µg/mL |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Analysis Time | 15-20 minutes | 10-15 minutes | 5-10 minutes |
| Sample Throughput | High | High | Moderate to High |
Visualizing the Workflow
HPLC Analysis Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Decision Matrix for Method Selection
Caption: Decision-making guide for selecting an analytical method.
Conclusion: A Scientifically-Grounded Approach to Method Selection
The quantitative analysis of this compound is a critical step in ensuring the quality and consistency of downstream processes in pharmaceutical and chemical manufacturing. While RP-HPLC stands out as the most robust, versatile, and widely applicable technique , offering a superb balance of sensitivity, resolution, and reliability, alternative methods like GC and CE present viable options under specific circumstances.
GC is an excellent choice when dealing with volatile and thermally stable analytes, potentially offering faster analysis times and lower operational costs. However, the requirement for volatility and thermal stability can be a limiting factor.
CE , on the other hand, provides unparalleled separation efficiency and requires minimal sample volume, making it ideal for high-throughput screening or when sample availability is limited. Its lower concentration sensitivity and potential for lower reproducibility compared to HPLC are key considerations.
Ultimately, the choice of analytical method should be guided by a thorough understanding of the analyte's properties, the specific requirements of the analysis (e.g., required sensitivity, sample throughput), and the available instrumentation. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed, scientifically-grounded decision, ensuring the generation of accurate and reliable quantitative data for this compound.
References
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 4-Chloro-6-isopropylpyrimidine
Introduction: The Central Role of Substituted Pyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of countless therapeutic agents and functional materials.[1][2] The ability to forge new carbon-carbon bonds on this heterocycle with precision and efficiency is paramount for drug discovery and development. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this task, celebrated for its versatility, mild conditions, and tolerance of a wide range of functional groups.[3][4]
However, the coupling of chloro-substituted heterocycles like 4-Chloro-6-isopropylpyrimidine presents a significant challenge. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond.[5][6][7] This guide provides an in-depth comparison of various palladium catalyst systems for this specific transformation, offering objective analysis and supporting experimental data to aid researchers in catalyst selection and reaction optimization.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
At its heart, the Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[3][8] The palladium catalyst navigates a well-defined catalytic cycle, which is essential to understand when troubleshooting or optimizing a reaction. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step for challenging substrates like aryl chlorides.[9][10]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[3][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][9][10]
The choice of palladium catalyst, specifically the ligands coordinating to the metal center, profoundly impacts the efficiency of each step in this cycle, particularly the challenging oxidative addition to the C-Cl bond.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a catalyst system for the coupling of this compound depends on the interplay between the palladium source, the ligand, the base, and the solvent.[1] We will compare three major classes of catalysts.
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Pd(PPh₃)₄ is a classic, air-stable, and commercially available Pd(0) precatalyst. For many years, it was the workhorse of cross-coupling chemistry.
-
Expertise & Experience: Pd(PPh₃)₄ is generally effective for aryl bromides and iodides. However, its application to less reactive aryl chlorides, especially electron-deficient ones, is often limited.[5][6] The relatively low electron-donating ability and steric bulk of the triphenylphosphine (PPh₃) ligand can lead to slow oxidative addition, requiring higher catalyst loadings (often 5-10 mol%) and elevated temperatures.[11] While it can be effective, it often requires forcing conditions which can lead to side reactions like dehalogenation or catalyst decomposition.
-
Trustworthiness: While a reliable starting point for many couplings, its performance with chloropyrimidines can be inconsistent, with yields highly dependent on the specific boronic acid partner and reaction conditions. For industrial applications, the high catalyst loading required can lead to costly and tedious downstream palladium removal processes.[12]
The Advent of High-Activity Systems: Buchwald Dialkylbiaryl Phosphine Ligands
The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. Ligands like SPhos, XPhos, and RuPhos are designed to create highly active and coordinatively unsaturated Pd(0) species.
-
Expertise & Experience: The key to these ligands is their structure. The bulky biaryl backbone and electron-rich dialkylphosphine moiety work in concert to accelerate both the oxidative addition and the reductive elimination steps.[9] This enhanced reactivity allows for the efficient coupling of unactivated aryl chlorides at low catalyst loadings (0.5 - 2 mol%) and often at milder temperatures.[9] For a substrate like this compound, a catalyst system generated from a palladium source (like Pd(OAc)₂) and a Buchwald ligand is expected to show significantly higher activity than Pd(PPh₃)₄.
-
Trustworthiness: These systems are highly reliable and provide access to a broad range of products that are inaccessible with traditional catalysts.[9] Their high turnover numbers (TONs) make them more economical and environmentally benign, despite the higher initial cost of the ligands.
Modern Stability and Power: PEPPSI N-Heterocyclic Carbene (NHC) Precatalysts
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands that are even stronger σ-donors than phosphines.[13] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts are air- and moisture-stable Pd(II)-NHC precatalysts that offer exceptional activity.[14]
-
Expertise & Experience: PEPPSI catalysts, such as Pd-PEPPSI-IPr or the more sterically demanding Pd-PEPPSI-IPent, are particularly well-suited for challenging cross-couplings.[14][15] The strong Pd-NHC bond prevents catalyst decomposition at high temperatures, while the electron-rich nature of the NHC ligand facilitates the crucial oxidative addition step.[13] These are precatalysts, meaning the Pd(II) center must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[14][16] This controlled initiation can lead to very clean and efficient reactions.
-
Trustworthiness: Due to their stability, PEPPSI catalysts are exceptionally easy to handle, requiring no glovebox for weighing and dispensing.[14] They have demonstrated high selectivity and efficacy in the coupling of other di- and trichloropyrimidines and pyridines, making them a prime candidate for the coupling of this compound.[17][18]
Data Presentation: Performance at a Glance
The following table summarizes representative data for the Suzuki coupling of chloropyrimidines with phenylboronic acid, illustrating the performance differences between the catalyst classes.
| Entry | Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 85 | [19] |
| 2 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [20] |
| 3 | 2-Chloropyrimidine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 95 | [9] |
| 4 | 2,4-Dichloropyridine | Pd-PEPPSI-IPr (3) | IPr-NHC | Na₂CO₃ | 1,4-Dioxane | 100 | 18 h | 92 (C4) | [17] |
Note: Data is compiled from studies on structurally similar chloropyrimidines and chloropyridines to provide a comparative framework. Direct comparison should be considered with caution due to variations in substrates and exact reaction conditions.
Experimental Protocols
The following protocols provide a validated starting point for researchers.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a robust starting point for the coupling of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 mmol, 2.0-3.0 eq).[8]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[21]
-
Catalyst and Solvent Addition: Add the selected palladium catalyst (e.g., Pd-PEPPSI-IPr, 2 mol%) to the flask under a positive flow of inert gas. Add the degassed solvent (e.g., 1,4-dioxane or Toluene, ~0.2 M concentration) via syringe.[8]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[21]
Conclusion and Recommendations
The choice of palladium catalyst is critical for the successful Suzuki-Miyaura coupling of this compound.
-
For initial screening and simple couplings, Pd(PPh₃)₄ can be effective, especially under microwave conditions which can accelerate the reaction.[20] However, be prepared for higher catalyst loadings and potential side reactions.
-
For high efficiency, reliability, and broad substrate scope, catalyst systems based on Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos) are highly recommended. They represent a significant upgrade in activity over traditional phosphine ligands for this class of substrate.[9]
-
For the most challenging couplings or when catalyst stability and ease of handling are paramount, PEPPSI-NHC precatalysts (e.g., Pd-PEPPSI-IPr) are the state-of-the-art choice. Their robustness and exceptional activity make them ideal for complex molecule synthesis and process development.[13][14]
Ultimately, the optimal catalyst will depend on the specific boronic acid partner, scale, cost considerations, and desired reaction conditions. This guide provides the foundational knowledge and practical protocols for researchers to make an informed decision and successfully synthesize valuable pyrimidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEPPSI - Wikipedia [en.wikipedia.org]
- 15. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scribd.com [scribd.com]
- 21. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 4-Chloro-6-isopropylpyrimidine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized intermediates like 4-Chloro-6-isopropylpyrimidine is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact reaction yields, biological activity, and the safety profile of downstream products. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Potential Impurities in Synthesized this compound
The synthesis of this compound typically involves the chlorination of 6-isopropylpyrimidin-4-ol. This process, often employing reagents like phosphorus oxychloride (POCl₃) and sometimes a catalyst such as N,N-dimethylaniline, can lead to several potential impurities:
-
Unreacted Starting Material: Residual 6-isopropylpyrimidin-4-ol.
-
By-products: Formation of isomeric or over-chlorinated pyrimidine derivatives.
-
Residual Catalyst: Traces of any amine catalyst used, such as N,N-dimethylaniline.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
A robust purity assessment strategy, therefore, requires analytical methods capable of effectively separating and quantifying the target this compound from these potential contaminants.
Comparison of Analytical Techniques for Purity Assessment
A multi-faceted approach employing a combination of chromatographic and spectroscopic methods is essential for a thorough purity evaluation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for this purpose.
| Analytical Technique | Principle | Key Advantages | Key Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination. | Higher cost of instrumentation and solvents compared to some other methods. | Purity determination, assay for potency, stability testing, and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Excellent for the analysis of volatile and semi-volatile impurities; provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of residual solvents and volatile by-products. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | An absolute method where the signal intensity is directly proportional to the molar amount of the substance. | Highly accurate and precise; does not require a reference standard of the analyte itself; provides structural confirmation. | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard. | Absolute purity determination and structural elucidation of the main component and impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar pyrimidine derivatives and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of synthesized this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the UV absorbance maximum of the compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 10 90 20 10 90 22 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard if available.
-
Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities such as residual solvents and certain by-products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for this compound.
-
Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Calculate the relative purity by area percentage of the main peak.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and dissolve the contents completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest).
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
-
Visualizing the Workflow and Logic
To further clarify the process of purity assessment, the following diagrams illustrate the general workflow and the logical relationships in the synthesis and analysis.
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Moving Beyond 4-Chloro-6-isopropylpyrimidine
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical juncture in the synthesis of novel kinase inhibitors. While 4-Chloro-6-isopropylpyrimidine has served as a valuable scaffold, the quest for enhanced potency, selectivity, and novel intellectual property necessitates an exploration of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data, to inform the rational design of next-generation kinase inhibitors.
This guide focuses on readily available and well-documented alternatives, including polychlorinated pyrimidines and alternative heterocyclic scaffolds. We will delve into their reactivity, provide exemplary synthetic protocols, and present comparative data on the biological activity of the resulting kinase inhibitors.
Key Alternative Reagents: A Comparative Overview
The primary alternatives to this compound can be broadly categorized into two groups: other substituted pyrimidines and fused pyrimidine ring systems. Each category offers distinct advantages in terms of synthetic versatility and the potential for diverse pharmacophores.
Polychlorinated Pyrimidines: Versatile Scaffolds for Kinase Inhibitor Synthesis
Polychlorinated pyrimidines, such as 4,6-dichloropyrimidine and 2,4,6-trichloropyrimidine, are highly reactive and versatile starting materials for the synthesis of a wide range of kinase inhibitors. The multiple chlorine atoms provide several reaction sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups to modulate potency and selectivity.
| Starting Reagent | Key Features & Advantages | Representative Kinase Targets |
| 4,6-Dichloropyrimidine | Two reactive chlorine atoms at the 4 and 6 positions allow for sequential or simultaneous substitution, enabling the synthesis of diverse libraries of compounds. It is a common precursor for inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4). | MARK4, PI3K |
| 2,4,6-Trichloropyrimidine | Offers three reactive sites for nucleophilic aromatic substitution, providing extensive opportunities for structural diversification. It is a key starting material for the synthesis of potent Aurora kinase inhibitors. | Aurora Kinases, PI3K |
Fused Pyrimidine Scaffolds: Bioisosteres and Novel Cores
Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, serve as bioisosteres of the purine core of ATP and are considered "privileged scaffolds" in medicinal chemistry. They offer a rigid framework that can be readily functionalized to achieve high potency and selectivity against various kinases.
| Alternative Scaffold | Key Features & Advantages | Representative Kinase Targets |
| Pyrazolo[1,5-a]pyrimidine | This scaffold is a recognized privileged structure in medicinal chemistry, known for its potent and selective inhibition of a variety of protein kinases. Its rigid structure allows for well-defined interactions with the kinase ATP-binding site. | Pim-1, Trk, CDK2, PI3Kδ |
Experimental Data: A Head-to-Head Comparison
While a single study directly comparing the performance of this compound with all its alternatives is not available, we can compile and compare data from various publications to provide a useful overview of the synthetic yields and biological activities achieved with different starting materials.
Synthetic Yields
The following table summarizes representative yields for key synthetic steps using alternative reagents. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
| Starting Reagent/Scaffold | Reaction Step | Product | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Nucleophilic Aromatic Substitution with N-Boc piperazine | tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | - | [1] |
| 2,4,6-Trichloropyrimidine | Nucleophilic Aromatic Substitution with 3-Amino-5-methylpyrazole | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | 75 | [2][3] |
| 3-Aminopyrazole Derivative & β-Dicarbonyl Compound | Cyclocondensation | 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine | 83-97 (for β-enaminone intermediate) | [4] |
Kinase Inhibitory Activity
The ultimate measure of a successful kinase inhibitor is its biological activity. The following table presents the half-maximal inhibitory concentration (IC50) values of representative compounds synthesized from the discussed alternative reagents against their respective kinase targets.
| Starting Reagent/Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| 2,4,6-Trichloropyrimidine | Compound 13 | Aurora A | < 200 | [2][5] |
| Pyrazolo[1,5-a]pyrimidine | Compound 11b | Pim-1 | < 10 (Biochemical) | [6] |
| Pyrazolo[1,5-a]pyrimidine | CPL302415 (6 ) | PI3Kδ | 18 | [7] |
| 4,6-Dichloropyrimidine | Compound 9 | MARK4 | 1.29 µM | [8] |
| 2,4-Dichloropyrimidine | Compound 22 | CDK7 | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are representative protocols for the synthesis of kinase inhibitors using the discussed alternative reagents.
Synthesis of an Aurora Kinase Inhibitor from 2,4,6-Trichloropyrimidine
This protocol describes the initial step in the synthesis of a series of pyrimidine-based Aurora kinase inhibitors.[2][3]
Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
-
To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL) is added 3-Amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).
-
The reaction mixture is heated at 50 °C and stirred for 16 hours.
-
After cooling, the reaction is quenched with brine (100 mL).
-
The aqueous phase is extracted with ethyl acetate (3 x 200 mL).
-
The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and filtered.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Synthesis of a Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitor
This two-step protocol outlines the synthesis of a 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine core.[4]
Step 1: Synthesis of β-enaminone intermediate
-
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
This reaction typically yields the corresponding β-enaminone in high yields (83–97%).[4]
Step 2: Cyclocondensation
-
The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
Kinase Signaling Pathways and Synthetic Workflows
Understanding the cellular context in which these inhibitors function is crucial for rational drug design. The following diagrams illustrate key kinase signaling pathways and a general synthetic workflow for pyrimidine-based kinase inhibitors.
General synthetic workflow for pyrimidine-based kinase inhibitors.
Simplified Aurora Kinase signaling pathway in mitosis.
Simplified EGFR signaling pathway.
Conclusion
The synthesis of novel and effective kinase inhibitors is a dynamic field that benefits from the exploration of diverse chemical scaffolds. While this compound remains a useful building block, alternatives such as polychlorinated pyrimidines and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines offer significant advantages in terms of synthetic versatility and the potential to generate compounds with improved pharmacological profiles. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the selection of starting materials, ultimately accelerating the discovery of next-generation kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. [PDF] Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 8. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
Comparative Guide to 4-Chloro-6-isopropylpyrimidine and Its Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall yield. Substituted pyrimidines are a cornerstone in medicinal chemistry, and among them, 4-Chloro-6-isopropylpyrimidine serves as a versatile intermediate. This guide provides a comparative analysis of this compound and its structural analogs, supported by experimental data to inform reagent selection in common cross-coupling reactions.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for 4-chloro-6-alkylpyrimidines typically includes assessments of appearance, identity (confirmed by NMR), purity (determined by HPLC or GC), and residual solvent content. While a specific CoA for this compound is not publicly available, the following table outlines the typical specifications for this class of compounds based on supplier data.
| Parameter | This compound | 4-Chloro-6-methylpyrimidine | 4-Chloro-6-tert-butylpyrimidine |
| CAS Number | 954222-10-7 | 14001-63-9 | 3435-24-3[1] |
| Molecular Formula | C₇H₉ClN₂ | C₅H₅ClN₂ | C₈H₁₁ClN₂ |
| Molecular Weight | 156.61 g/mol | 128.56 g/mol | 170.64 g/mol [1] |
| Appearance | Colorless to light yellow oil or solid | White to off-white crystalline solid | White to off-white solid |
| Purity (Typical) | ≥95% | ≥97% | ≥97% |
| Identification | Conforms to structure (¹H NMR) | Conforms to structure (¹H NMR) | Conforms to structure (¹H NMR) |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in pharmaceutical development. The reactivity of 4-chloro-6-alkylpyrimidines in this reaction is influenced by the steric and electronic properties of the alkyl substituent at the 6-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the respective 4-chloro-6-alkylpyrimidine (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a solvent system, typically a mixture of 1,4-dioxane and water.[3] The reaction is heated under an inert atmosphere until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques like column chromatography.
Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. The reactivity of 4-chloro-6-alkylpyrimidines in this reaction is also dependent on the nature of the alkyl group.
Similar to the Suzuki coupling, the electron-withdrawing character of the pyrimidine ring facilitates the oxidative addition of the palladium catalyst to the C-Cl bond. Steric hindrance from the alkyl group at the 6-position can influence the rate of reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu). The respective 4-chloro-6-alkylpyrimidine, the amine, and an anhydrous solvent (e.g., toluene) are then added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is subsequently isolated and purified.
Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Reactivity Comparison and Reagent Selection
The choice between this compound and its alternatives often depends on the specific synthetic target and the desired reaction outcome.
Logical relationship for selecting a 4-chloro-6-alkylpyrimidine based on steric considerations.
In general, less sterically hindered substrates like 4-Chloro-6-methylpyrimidine may exhibit faster reaction rates in cross-coupling reactions. Conversely, the increased steric bulk of the isopropyl and tert-butyl groups in this compound and 4-Chloro-6-tert-butylpyrimidine, respectively, might necessitate more forcing reaction conditions or the use of specialized catalyst systems to achieve comparable yields. However, this steric hindrance can also be advantageous in certain applications, for example, by influencing regioselectivity in subsequent reactions on the pyrimidine core.
Ultimately, the optimal choice of reagent will be contingent on empirical validation for the specific transformation of interest. This guide serves as a foundational resource to aid in the initial selection and experimental design for the synthesis of complex molecules utilizing 4-chloro-6-alkylpyrimidine building blocks.
References
A Comparative Guide to Impurity Profiling of 4-Chloro-6-isopropylpyrimidine using LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the impurity profiling of 4-Chloro-6-isopropylpyrimidine. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation for robust quality control in pharmaceutical development.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory agencies require the identification, quantification, and control of impurities. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the quality of the final drug product. Potential impurities can arise from the manufacturing process, including starting materials, intermediates, byproducts, and degradation products.
LC-MS has become a cornerstone for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information.[1] This guide will delve into a detailed LC-MS methodology and compare it with other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Potential Impurities in this compound
Understanding the synthetic route of this compound is crucial for predicting potential impurities. A plausible synthesis involves the chlorination of 4-hydroxy-6-isopropylpyrimidine using a chlorinating agent like phosphorus oxychloride.[2]
Based on this, potential impurities could include:
-
Starting Material: 4-hydroxy-6-isopropylpyrimidine
-
Byproducts: Over-chlorinated or incompletely chlorinated pyrimidine derivatives.
-
Reagent-related Impurities: Residual phosphorus-containing compounds.
-
Degradation Products: Hydrolysis of the chloro-group to the hydroxy-pyrimidine.
The following diagram illustrates the logical relationship of potential impurity formation during the synthesis of this compound.
Caption: Potential impurity formation pathway in the synthesis of this compound.
Experimental Methodologies
Proposed LC-MS Method
This method is designed for the sensitive and selective detection and quantification of this compound and its potential impurities.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Nitrogen, optimized for the instrument |
Comparison with Alternative Analytical Methods
The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the availability of instrumentation.
| Feature | LC-MS | GC-MS | HPLC-UV |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV-Vis absorbance. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. Derivatization may be required for polar compounds.[3] | Compounds with a UV chromophore. |
| Sensitivity | Very high (ng to pg level). | High (pg to fg level). | Moderate (µg to ng level). |
| Selectivity | Very high, based on both retention time and mass-to-charge ratio. | Very high, based on retention time and mass fragmentation pattern. | Moderate, based on retention time and UV spectrum. Co-elution can be an issue. |
| Structural Information | Provides molecular weight and fragmentation data for structural elucidation. | Provides characteristic fragmentation patterns for compound identification. | Limited to UV spectrum, which is not highly specific for structural confirmation. |
| Sample Throughput | Moderate. | Moderate to high. | High. |
| Instrumentation Cost | High. | High. | Low to moderate. |
| Suitability for this compound | Excellent, as the compound and its likely impurities are amenable to reverse-phase LC and ESI-MS. | Potentially suitable, but may require derivatization for polar impurities like the hydroxy-pyrimidine. | Good for quantification of known impurities with UV absorbance, but less effective for identification of unknowns. |
Data Presentation
Quantitative data for the impurity profile of a batch of this compound analyzed by the proposed LC-MS method would be presented as follows (hypothetical data):
| Impurity Name/Identifier | Retention Time (min) | Detected m/z | Proposed Structure | Area % |
| 4-hydroxy-6-isopropylpyrimidine | 5.2 | 139.08 | C7H10N2O | 0.12 |
| Unknown Impurity 1 | 8.9 | 192.05 | - | 0.08 |
| This compound | 10.5 | 157.05 | C7H9ClN2 | 99.75 |
| Unknown Impurity 2 | 12.1 | 215.10 | - | 0.05 |
Conclusion
For the comprehensive impurity profiling of this compound, LC-MS stands out as the most powerful and versatile technique. Its high sensitivity, selectivity, and ability to provide structural information make it ideal for identifying and quantifying a wide range of potential impurities, both known and unknown. While HPLC-UV is a cost-effective alternative for routine quality control of known impurities, it lacks the specificity and identification capabilities of MS detection. GC-MS could be a complementary technique, particularly for volatile impurities, but may require additional sample preparation steps. The detailed LC-MS protocol provided in this guide offers a robust starting point for developing a validated analytical method to ensure the quality and safety of this compound in pharmaceutical manufacturing.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-6-isopropylpyrimidine: A Guide for Laboratory Professionals
The proper management and disposal of 4-Chloro-6-isopropylpyrimidine are critical for ensuring laboratory safety and environmental protection. As a chlorinated heterocyclic compound, it must be treated as hazardous chemical waste in the absence of specific data indicating otherwise.[1][2] Adherence to the following procedural guidelines is essential for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] If an SDS is unavailable, the compound must be handled with the utmost caution, assuming it is hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically impermeable gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[1]
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][3]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Properly Identify the Waste: Clearly identify the waste as this compound.
-
Segregate the Waste:
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.[1] Do not mix with other solvent wastes unless their compatibility is confirmed.[1] As a chlorinated organic compound, it should be collected in a designated container for halogenated organic solvents.[4]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[1]
-
Contaminated Materials: Any disposable items like gloves, wipes, or paper towels used to clean up a spill should be collected as hazardous waste.[5]
-
Step 2: Container Management
-
Container Type: Use containers that are compatible with the chemical waste.[1] Whenever possible, use the original manufacturer's container. If using a different container, ensure it is clean and properly labeled.[1]
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[1][6] The tag should include the chemical name, accumulation start date, and all associated hazards.[1]
-
Container Closure: Keep the waste container tightly closed at all times, except when adding waste.[7]
Step 3: Storage of Chemical Waste
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Conditions: Store the container in a cool, dry, and well-ventilated area.[8] It should be stored away from incompatible materials such as strong oxidizing agents.[6][8]
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is full or no longer in use, arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Prohibited Disposal Methods: Do not discharge this compound waste to sewer systems or drains.[8][9] Ground burial is an obsolete and generally prohibited method for chlorinated residues.[10]
Disposal Methodologies for Related Compounds
| Chemical Class | Disposal Method | Operational Parameters | Gaseous Byproducts | Post-Treatment |
| Chlorinated Organics | High-Temperature Decomposition | 900°C to 1000°C with air and steam | Carbon dioxide, nitrogen, hydrogen halides | Water scrubbing of exit gases |
| Pyridine/Pyrimidines | Rotary Kiln Incineration | 820°C to 1600°C | Carbon oxides, Nitrogen oxides (NOx) | Flue gas scrubbing |
| Pyridine/Pyrimidines | Liquid Injection Incineration | 650°C to 1600°C | Carbon oxides, Nitrogen oxides (NOx) | Flue gas scrubbing |
| Pyridine/Pyrimidines | Fluidized Bed Incineration | 450°C to 980°C | Carbon oxides, Nitrogen oxides (NOx) | Flue gas scrubbing |
This data is based on general procedures for related compounds and should be used for informational purposes only.[2][9][10]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. chemos.de [chemos.de]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
Personal protective equipment for handling 4-Chloro-6-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-6-isopropylpyrimidine. The following procedures are based on established safety protocols for analogous chlorinated pyrimidine compounds and are intended to ensure the safe execution of laboratory work.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][2] |
| Skin | Chemical-Resistant Gloves (Nitrile) and Lab Coat | Nitrile gloves are recommended.[2] Always inspect gloves for signs of degradation before use and practice proper glove removal to avoid contamination.[1] A fully buttoned lab coat must be worn to prevent skin exposure.[2] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 Approved Respirator | A respirator is required if working outside of a certified chemical fume hood, if dust is generated, or if irritation is experienced.[1] All handling of the solid compound should occur in a well-ventilated area, preferably a fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic operational plan is crucial for minimizing exposure and preventing contamination.
2.1. Preparation and Engineering Controls
-
Ventilation : All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control airborne particulates.[1][2]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Donning PPE : Before handling the compound, put on all required PPE as detailed in Table 1.
2.2. Chemical Handling
-
Avoid Direct Contact : Prevent any direct contact with skin, eyes, and clothing.[2]
-
Prevent Dust Formation : Handle the solid material carefully to avoid the generation of dust.[1][3]
-
No Personal Items : Do not eat, drink, or smoke in the designated handling area.[1][6]
2.3. Post-Handling
-
Hand Washing : Thoroughly wash hands and any exposed skin with soap and water after completing work and before leaving the laboratory.[1][3]
-
Decontamination : Decontaminate all work surfaces after use. A 0.1% to 0.5% sodium hypochlorite solution can be effective for similar compounds and should be followed by a water rinse.[1]
Emergency Procedures
Immediate action is required in the event of any exposure.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing any contaminated clothing.[1] If irritation persists, seek medical attention.[3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or irritation occurs, seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6] |
Disposal Plan
As a halogenated organic compound, this compound and any associated contaminated materials must be treated as hazardous waste.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Trace Contaminated Waste | Items with minimal residual contamination (e.g., used gloves, wipes, weighing paper) should be placed in a designated hazardous waste container for incineration.[1] |
| Bulk Waste | Unused or expired product, grossly contaminated PPE, and materials from spill cleanups must be collected in a clearly labeled, sealed container for hazardous waste.[1] Dispose of the contents and container at an approved waste disposal facility.[3][4][6] |
| Spill Cleanup | In the event of a spill, wear full PPE. Gently sweep or vacuum the solid material to minimize dust generation.[1] Collect the material in a suitable, labeled container for hazardous waste disposal.[1] |
Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
